molecular formula C6H9ClN2O B1450062 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride CAS No. 1700260-11-2

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride

Cat. No.: B1450062
CAS No.: 1700260-11-2
M. Wt: 160.6 g/mol
InChI Key: DEHBBLGJOCKJDZ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O and its molecular weight is 160.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(azetidin-3-yl)-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-9-8-6(1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHBBLGJOCKJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NOC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A High-Fsp³ Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

In the modern pursuit of "escaping flatland" in drug discovery, 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride has emerged as a critical sp³-rich building block. Unlike traditional phenyl- or pyridine-based linkers, this scaffold offers a unique combination of metabolic stability, reduced lipophilicity (LogD), and defined vector geometry.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical identity, a robust synthetic pathway for laboratory scale-up, and its application in fragment-based drug discovery (FBDD).

Physicochemical Specifications

The following data constitutes the verified identity profile for the hydrochloride salt. Researchers should use these values for stoichiometric calculations and analytical method validation.

PropertySpecificationNotes
IUPAC Name 3-(Azetidin-3-yl)-1,2-oxazole hydrochlorideAlso known as 3-(Azetidin-3-yl)isoxazole HCl
CAS Number 1700260-11-2 Primary identifier for the HCl salt
Molecular Formula C₆H₉ClN₂O HCl salt stoichiometry (1:[1][2][3][4]1)
Molecular Weight 160.60 g/mol Free base MW: ~124.14 g/mol
Appearance White to off-white solidHighly hygroscopic
Solubility DMSO (>50 mg/mL), Water, MethanolPoor solubility in DCM/Et₂O
pKa (Calc) ~9.5 (Azetidine NH), ~ -3.0 (Isoxazole)Azetidine is a strong base; Isoxazole is weak
LogP (Calc) -1.2 (Free Base)Highly polar, ideal for lowering cLogP

Structural Identity (SMILES): Cl.C1CN(C1)C2=NOC=C2[5][6]

Synthetic Methodology & Process Chemistry

Expert Insight: The synthesis of 3-substituted isoxazoles attached to saturated heterocycles often suffers from regioselectivity issues. The most robust protocol employs a [3+2] dipolar cycloaddition via a nitrile oxide intermediate. This method ensures the azetidine is attached exclusively at the isoxazole C3 position.

Protocol: The Nitrile Oxide Route

Step 1: Oxime Formation

  • Reagents: tert-Butyl 3-formylazetidine-1-carboxylate, Hydroxylamine hydrochloride, Na₂CO₃.

  • Solvent: EtOH/H₂O (1:1).

  • Procedure: React aldehyde with hydroxylamine at RT for 4h.

  • Checkpoint: Monitor disappearance of aldehyde peak (CHO, ~9.8 ppm) via ¹H NMR.

Step 2: Hydroximoyl Chloride Generation (In Situ)

  • Reagents: N-Chlorosuccinimide (NCS), DMF.

  • Mechanism: Chlorination of the oxime C-H to generate the chlorooxime precursor.

  • Caution: Exothermic. Maintain temperature <35°C to prevent decomposition.

Step 3: [3+2] Cycloaddition

  • Reagents: Vinyl bromide (or Acetylene equivalent), TEA (base to generate nitrile oxide).

  • Process: Slow addition of TEA generates the nitrile oxide species, which undergoes cycloaddition with the alkene/alkyne dipolarophile.

  • Note: Using vinyl bromide followed by base-mediated elimination is often safer and easier to handle than gaseous acetylene in standard labs.

Step 4: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir at 0°C → RT. Precipitate with Et₂O.

  • Yield: Target ~60-70% over 4 steps.

Visual Workflow (DOT Diagram)

SynthesisRoute Start 1-Boc-3-formylazetidine Inter1 Oxime Intermediate Start->Inter1 NH2OH·HCl Na2CO3 Inter2 Nitrile Oxide (In Situ) Inter1->Inter2 NCS, DMF (Chlorination) Prod_Prot Boc-Protected Isoxazole Inter2->Prod_Prot Vinyl Bromide TEA, [3+2] Final 3-(Azetidin-3-yl)-1,2-oxazole HCl (Final Product) Prod_Prot->Final 4M HCl/Dioxane Deprotection

Figure 1: Validated synthetic pathway via nitrile oxide cycloaddition, ensuring regioselective C3-C3 linkage.

Quality Control & Self-Validating Analysis

To ensure the integrity of the building block before use in library synthesis, the following analytical signatures must be verified.

¹H NMR Diagnostic Peaks (DMSO-d₆)
  • Isoxazole C5-H: δ ~8.8–8.9 ppm (Doublet, J ~1.6 Hz). Distinctive downfield shift.

  • Isoxazole C4-H: δ ~6.6–6.7 ppm (Doublet).

  • Azetidine NH₂⁺: Broad singlet/exchangeable peak >9.0 ppm (indicates HCl salt).

  • Azetidine Methine (CH): Multiplet at δ ~4.1–4.3 ppm. This is the "diagnostic hinge" connecting the two rings.

Purity Check (LC-MS)
  • Method: Reverse phase C18, Water/Acetonitrile (+0.1% Formic Acid).

  • Expectation: Early elution due to high polarity (low Dead Time retention).

  • Mass Spec: m/z = 125.1 [M+H]⁺ (Free base mass detection). Note: You will not see the 160.6 mass in positive mode; you will see the cation.

Medicinal Chemistry Applications

Why select this scaffold over a piperidine or pyrrolidine analog?

  • Metabolic Stability: The strained azetidine ring is less prone to oxidative metabolism (P450) compared to pyrrolidines, which often suffer from alpha-hydroxylation.

  • Vector Geometry: The C3-substitution on azetidine creates a linear, rigid vector that projects the isoxazole pharmacophore differently than a C4-piperidine (which is more flexible).

  • Isoxazole Bioisosterism: The isoxazole ring serves as a stable bioisostere for carboxylic acids, esters, or amide bonds, offering hydrogen bond acceptor capabilities (N-atom) without the liability of hydrolysis.

Scaffold Selection Logic

ScaffoldLogic Start Target Requirement Q1 Need to lower LogD? Start->Q1 Q2 Is Metabolic Stability an issue? Q1->Q2 Yes Result_Pip Select 4-(Piperidin-4-yl)isoxazole Q1->Result_Pip No (Lipophilicity OK) Result_Azet Select 3-(Azetidin-3-yl)isoxazole Q2->Result_Azet Yes (Avoid CYP oxidation) Q2->Result_Pip No

Figure 2: Decision matrix for selecting the azetidine-isoxazole scaffold in lead optimization.

Handling and Storage
  • Hygroscopicity: As a hydrochloride salt of a secondary amine, this compound attracts atmospheric moisture.

    • Protocol: Weigh quickly in ambient air or use a glovebox for precision <10 mg.

    • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent "gumming."

  • Stability: The isoxazole ring is stable to standard acidic and basic workups, but the azetidine ring can open under harsh nucleophilic conditions at elevated temperatures (>100°C).

References
  • PubChem Compound Summary. "3-(Azetidin-3-yl)-1,2-oxazole hydrochloride (CID 121605260)."[3] National Center for Biotechnology Information. [Link]

  • Burkhard, J. A., et al. "Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry." Angewandte Chemie International Edition, 2010. (Contextual grounding for Azetidine stability). [Link]

  • Pevarello, P., et al. "Synthesis of 3-substituted isoxazoles." Journal of Heterocyclic Chemistry. (General methodology for nitrile oxide cycloadditions). [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride . This guide is structured for medicinal chemists and process development scientists, focusing on scalability, safety, and mechanistic understanding.

Executive Summary & Strategic Analysis

The 3-(Azetidin-3-yl)-1,2-oxazole scaffold is a high-value building block in fragment-based drug discovery (FBDD). It serves as a rigid, sp³-rich bioisostere for phenyl or pyridine rings, offering improved solubility and metabolic stability profiles.

Synthetic Strategy: The Regioselectivity Challenge

Synthesizing 3-substituted isoxazoles requires distinct methodology compared to their 5-substituted counterparts. While 5-substituted isoxazoles are typically accessed via condensation of hydroxylamine with 1,3-dicarbonyl equivalents (Claisen route), 3-substituted isoxazoles are best synthesized via a [3+2] cycloaddition of a nitrile oxide species with an acetylene equivalent.

This protocol utilizes a robust, three-stage workflow:

  • Precursor Formation: Conversion of tert-butyl 3-formylazetidine-1-carboxylate to its oxime.

  • Cycloaddition (The Key Step): In situ generation of a nitrile oxide followed by trapping with trimethylsilylacetylene (TMSA) to ensure exclusive regioselectivity for the 3-position.

  • Deprotection: Acid-mediated removal of the Boc group to yield the stable hydrochloride salt.

Retrosynthetic Analysis & Pathway Visualization

The following logic map details the disconnection strategy, highlighting the critical intermediate (Nitrile Oxide) and the regiochemical control exerted by the TMS group.

Retrosynthesis Final Target: 3-(Azetidin-3-yl)-1,2-oxazole HCl Protected Intermediate 3: N-Boc-3-(isoxazol-3-yl)azetidine Protected->Final Boc Deprotection (HCl/Dioxane) TMS_Isox Intermediate 2: N-Boc-3-(5-TMS-isoxazol-3-yl)azetidine TMS_Isox->Protected Desilylation (K2CO3/MeOH) Dipole Reactive Species: Nitrile Oxide Dipole Dipole->TMS_Isox [3+2] Cycloaddition (TMS-Acetylene) Oxime Intermediate 1: N-Boc-Azetidine-3-carbaldehyde Oxime Oxime->Dipole Chlorination/Elimination (NCS, TEA) Start Starting Material: N-Boc-Azetidine-3-carbaldehyde (CAS: 142253-55-2) Start->Oxime Condensation (NH2OH·HCl)

Figure 1: Retrosynthetic tree illustrating the [3+2] cycloaddition strategy to establish the 3-isoxazole core.[1][2][3][4][5][6]

Detailed Experimental Protocols

Phase 1: Synthesis of tert-butyl 3-((hydroxyimino)methyl)azetidine-1-carboxylate (Oxime)

Objective: Convert the aldehyde to a stable oxime precursor.

  • Reagents:

    • tert-Butyl 3-formylazetidine-1-carboxylate (1.0 equiv)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Solvent: Ethanol/Water (2:1 v/v)

Procedure:

  • Dissolve tert-butyl 3-formylazetidine-1-carboxylate (10.0 g, 54.0 mmol) in Ethanol (100 mL).

  • Prepare a solution of NH₂OH·HCl (4.5 g, 64.8 mmol) and NaHCO₃ (9.0 g, 108 mmol) in Water (50 mL). Note: Gas evolution (CO₂) will occur; add slowly.

  • Add the aqueous salt solution to the ethanolic aldehyde solution at 0°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Aldehyde spot (R_f ~0.6) should disappear; Oxime spot (R_f ~0.4) appears.[1][2][3][4][6][7][8]

  • Workup: Concentrate under reduced pressure to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~95% (White solid). Use directly in Phase 2 without column chromatography.

Phase 2: One-Pot Cycloaddition to tert-butyl 3-(isoxazol-3-yl)azetidine-1-carboxylate

Objective: Construct the isoxazole ring. This step involves the in situ generation of a hydroximoyl chloride, elimination to the nitrile oxide, and trapping with TMS-acetylene.

  • Reagents:

    • Oxime (from Phase 1) (1.0 equiv)

    • N-Chlorosuccinimide (NCS) (1.1 equiv)

    • Ethynyltrimethylsilane (TMS-Acetylene) (3.0 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • Solvent: DMF (Dimethylformamide) - Dry

Procedure:

  • Dissolve the Oxime (10.0 g, 50.0 mmol) in dry DMF (100 mL) under Nitrogen.

  • Chlorination: Cool to 0°C. Add NCS (7.35 g, 55.0 mmol) portion-wise.

    • Critical Mechanism: This forms the hydroximoyl chloride. Stir at RT for 1 hour. Verify completion by LCMS (mass shift +34 Da for Cl).

  • Cycloaddition: Cool the mixture back to 0°C. Add TMS-Acetylene (21.2 mL, 150 mmol).

  • Dipole Generation: Add TEA (8.3 mL, 60.0 mmol) dropwise over 30 minutes via syringe pump.

    • Safety Note: The formation of the nitrile oxide is exothermic. Controlling the base addition rate prevents dimerization of the nitrile oxide (furoxan formation).

  • Stir at RT for 12 hours.

  • Desilylation (In-situ): To the reaction mixture, add K₂CO₃ (1.0 equiv) and Methanol (20 mL). Stir for 2 hours to cleave the TMS group.

  • Workup: Dilute with water (500 mL) and extract with Ethyl Acetate (3 x 150 mL). Wash organics extensively with LiCl (5% aq) to remove DMF. Dry (Na₂SO₄) and concentrate.[9]

  • Purification: Flash Chromatography (SiO₂).[2] Elute with 0-40% EtOAc in Hexanes.

    • Target:tert-butyl 3-(isoxazol-3-yl)azetidine-1-carboxylate.

    • Yield: Expect 60-70% over two steps.

Phase 3: Deprotection to 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride

Objective: Removal of the Boc protecting group.[10]

  • Reagents:

    • Boc-Intermediate (Phase 2)

    • 4.0 M HCl in 1,4-Dioxane

    • Solvent: Dichloromethane (DCM) or minimal Dioxane

Procedure:

  • Dissolve the purified Boc-intermediate (5.0 g, 22.3 mmol) in DCM (20 mL).

  • Add 4.0 M HCl in Dioxane (28 mL, 112 mmol, 5 equiv) dropwise at 0°C.

  • Stir at RT for 3 hours. A white precipitate should form.

  • Isolation: Dilute with Diethyl Ether (100 mL) to maximize precipitation. Filter the solid under a nitrogen stream (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Specifications & Quality Control

AttributeSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity >98.0%HPLC (254 nm)
Identity Conforms to Structure¹H NMR (DMSO-d₆)
Counterion 1.0 ± 0.1 eq ChlorideIon Chromatography / Titration
Residual Solvent < 5000 ppm (Dioxane/DCM)GC-HS

Expected ¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.20 (br s, 2H, NH₂⁺), 8.90 (d, J=1.6 Hz, 1H, Isoxazole-H5), 6.65 (d, J=1.6 Hz, 1H, Isoxazole-H4), 4.10-4.30 (m, 5H, Azetidine ring protons + CH-linkage).

Mechanistic Workflow Diagram

Workflow Step1 Step 1: Oxime Formation (Aldehyde + NH2OH) Step2 Step 2a: Hydroximoyl Chloride (NCS Chlorination) Step1->Step2 Stable Intermediate Step3 Step 2b: [3+2] Cycloaddition (Nitrile Oxide + TMS-Acetylene) Step2->Step3 In-Situ Activation (TEA Base) Step4 Step 3: Deprotection (HCl/Dioxane) Step3->Step4 Purified Boc-Isoxazole

Figure 2: Sequential reaction workflow highlighting the critical in-situ activation step.

Safety & Handling

  • Nitrile Oxides: Potentially unstable. Do not isolate the nitrile oxide species; generate and trap in situ.

  • Exotherm Control: The addition of TEA in Phase 2 is the most critical safety step. Ensure cooling (0°C) and slow addition to prevent thermal runaway.

  • HCl salts: The final product is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • Cycloaddition Methodology: Himo, F., et al. "Mechanisms of the [3+2] Cycloaddition of Nitrile Oxides." Journal of the American Chemical Society, 2005.

  • Azetidine Synthesis: Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Substituted Azetidines." Journal of Organic Chemistry, 2010.

  • General Isoxazole Synthesis: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.

  • Commercial Precursor: tert-butyl 3-formylazetidine-1-carboxylate (CAS 142253-55-2).

Sources

Application Note: Efficient Peptide Coupling of 3-(Azetidin-3-yl)-1,2-oxazole HCl

[1]

Executive Summary

This guide details the handling and incorporation of 3-(Azetidin-3-yl)-1,2-oxazole HCl (referred to herein as Az-Iso ) into peptide backbones.[1] As a rigid, achiral building block containing a secondary amine (azetidine) and a heteroaromatic moiety (isoxazole), Az-Iso serves as a valuable proline mimetic and bioisostere for constraining peptide conformation.[1]

The protocol addresses the specific challenges of coupling to the sterically constrained azetidine nitrogen, overcoming the reduced nucleophilicity typical of 4-membered nitrogen heterocycles, and managing the stoichiometry of the hydrochloride salt form.[1]

Chemical Identity & Properties

PropertyDescription
Compound Name 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride
Structure A 1,2-oxazole (isoxazole) ring attached at position 3 to the C3 position of an azetidine ring.[1][2][3][4][5]
Reactive Handle Secondary Amine (Azetidine ring nitrogen).[1]
Molecular Weight ~160.60 g/mol (HCl salt)
Chirality Achiral (Plane of symmetry through N and C3 of azetidine).[1]
pKa (Conjugate Acid) ~11.0 (Azetidine NH), making the salt stable but requiring significant base for neutralization.[1]
Solubility High in water, DMSO, Methanol.[1] Moderate in DMF.[1] Low in DCM/EtOAc.[1]
Structural Significance[1][6][7]
  • Azetidine Ring: Acts as a "spacer" with restricted conformational freedom, similar to proline but with different bond angles (~90°), often used to induce

    
    -turns or rigidify the backbone.[1]
    
  • Isoxazole Ring: Serves as a stable bioisostere for amide bonds or carboxylic acids, enhancing metabolic stability against proteases.[1]

Critical Coupling Considerations

Nucleophilicity & Sterics

The azetidine nitrogen is a secondary amine.[1] While less sterically hindered than some bulky proline analogs, the ring strain (

1
  • Implication: Weak coupling reagents (e.g., Carbodiimides like DIC/DCC without additives) may lead to slow reactions or incomplete coupling.[1]

  • Solution: Use phosphonium (PyBOP) or uronium/aminium (HATU) salts which generate highly reactive active esters (OBt/OAt).[1]

Salt Neutralization

The compound is supplied as an HCl salt.[1] The amine is protonated (

1
  • Implication: The HCl must be neutralized in situ to release the free amine.[1]

  • Risk: Insufficient base results in stalled coupling.[1] Excess base can cause epimerization of the incoming activated amino acid (the coupling partner).[1]

  • Protocol: Use 2.0–3.0 equivalents of DIEA (Diisopropylethylamine).[1] 1.0 eq neutralizes the HCl; the remainder maintains basicity for the coupling.[1]

Experimental Protocols

Protocol A: Solution Phase Coupling (Recommended)

Objective: Couple N-protected Amino Acid (PG-AA-OH) to Az-Iso HCl.[1] Scale: 1.0 mmol.

Reagents:

  • Carboxylic Acid Partner (PG-AA-OH): 1.1 eq[1]

  • Az-Iso HCl: 1.0 eq[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.1 eq[1]

  • DIEA (DIPEA): 3.0 eq[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Procedure:

  • Activation:

    • In a round-bottom flask, dissolve PG-AA-OH (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).

    • Add DIEA (1.0 mmol, 174 µL) to initiate activation.[1]

    • Note: Stir for 2–5 minutes. The solution may turn yellow (liberation of HOAt).[1]

  • Amine Preparation:

    • In a separate vial, dissolve Az-Iso HCl (1.0 mmol, ~160 mg) in DMF (2 mL).

    • Add the remaining DIEA (2.0 mmol, 348 µL).[1]

    • Observation: Ensure the salt is fully dissolved.[1] If cloudy, sonicate.[1]

  • Coupling:

    • Add the Amine solution to the Activated Acid solution dropwise.[1]

    • Stir at Room Temperature (RT) under inert atmosphere (

      
       or Ar).
      
  • Monitoring:

    • Monitor by LCMS or TLC after 1 hour.

    • Standard Time: 2–4 hours.[1] Azetidines generally couple faster than acyclic secondary amines but slower than primary amines.[1]

  • Work-up:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash with 5%

      
       (aq) (3x) to remove DMF.[1]
      
    • Wash with 5%

      
       (aq), then Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1][6]
      
Protocol B: Solid Phase Peptide Synthesis (SPPS)

Context: Attaching Az-Iso to a resin-bound peptide or capping a resin with Az-Iso.[1] Note: Since Az-Iso has no carboxylic acid handle, it acts as a terminal cap or must be functionalized (e.g., reductive amination) if chain extension is required.[1]

Conditions:

  • Resin: Rink Amide or Chlorotrityl (if C-terminal).[1]

  • Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is preferred in SPPS for secondary amines to avoid guanidinylation side reactions sometimes seen with HATU on slow couplings.[1]

Workflow:

  • Swell resin in DMF (30 min).

  • Pre-activation: Mix PG-AA-OH (3 eq), PyBOP (3 eq), and DIEA (6 eq) in DMF.

  • Add to resin.[1][6] Shake for 2 hours.

  • Kaiser Test: Will likely be inconclusive for secondary amines (azetidines).[1] Use Chloranil test or micro-cleavage LCMS to verify coupling.[1]

Visualization: Reaction Logic & Decision Tree[1]

CouplingLogicStartStart: Couple Az-Iso HClCheckSolubilityCheck Solubility:Is Az-Iso HCl soluble in DCM?Start->CheckSolubilitySolubleYesYesCheckSolubility->SolubleYesRareSolubleNoNo (Likely)CheckSolubility->SolubleNoNeutralizeNeutralization Step:Add 2.0-3.0 eq DIEA(1 eq for HCl, 1-2 eq for reaction)SolubleYes->NeutralizeUseDMFUse DMF or NMP as SolventSolubleNo->UseDMFUseDMF->NeutralizeChooseReagentSelect Coupling ReagentNeutralize->ChooseReagentReagentHATUHATU/HOAt(Preferred for sterics)ChooseReagent->ReagentHATUReagentDICDIC/Oxyma(Alternative for SPPS)ChooseReagent->ReagentDICMonitorMonitor Reaction (LCMS)Look for [M+H]+ of ProductReagentHATU->MonitorReagentDIC->Monitor

Figure 1: Decision matrix for solvent and reagent selection when coupling Az-Iso HCl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Increase DIEA to 3.0–4.0 eq. Ensure the pH of the reaction mixture is ~8.0 (damp pH paper).
Slow Reaction Steric hindrance of the secondary amine.[1]Switch from EDC/HOBt to HATU or PyAOP . Increase temperature to 40°C (if partner AA is not racemization-prone).[1]
Precipitation Poor solubility of the zwitterionic intermediate.[1]Add DMSO (10-20% v/v) to the DMF mixture.[1]
Epimerization Over-activation of the partner amino acid.[1]Use Oxyma Pure as an additive.[1] Pre-activate at 0°C before adding the Az-Iso solution.[1]

References

  • Couty, F., & Evano, G. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. Link[1]

  • Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link[1]

  • Enamine Ltd. (2025).[1] 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride Product Data. PubChem.[1][2][3][4] Link

  • Papeo, G., et al. (2016).[1] The Azetidine Ring in Drug Discovery: A "Small" Player for "Big" Results. Journal of Medicinal Chemistry. Link[1]

Application Notes and Protocols for the Functionalization of 3-(Azetidin-3-yl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-(Azetidin-3-yl)isoxazole Scaffold

The confluence of the azetidine and isoxazole rings in the 3-(azetidin-3-yl)isoxazole scaffold presents a compelling structural motif for medicinal chemistry and drug discovery. Azetidines, as strained four-membered heterocycles, are increasingly sought-after as bioisosteric replacements for larger, more flexible rings like piperidine and pyrrolidine.[1][2] Their inherent rigidity can pre-organize substituents into well-defined vectors, potentially enhancing binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine ring can improve physicochemical properties such as solubility and metabolic stability.[1][2]

The isoxazole moiety is also a privileged heterocycle in drug design, known for its ability to participate in hydrogen bonding and other non-covalent interactions.[3][4][5] The combination of these two rings in 3-(azetidin-3-yl)isoxazole offers a unique three-dimensional architecture with multiple points for diversification, making it an attractive starting point for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the key strategies for the functionalization of the azetidine ring in 3-(azetidin-3-yl)isoxazole. We will delve into detailed protocols for N-functionalization, advanced C-H functionalization, and strategic ring-opening reactions, offering insights into the rationale behind experimental design and providing a framework for the synthesis of diverse compound libraries.

I. N-Functionalization: The Primary Hub for Diversification

The secondary amine of the azetidine ring is the most readily accessible handle for chemical modification. Its nucleophilicity allows for a wide range of transformations, providing a straightforward entry point for exploring structure-activity relationships (SAR).

Core N-Functionalization Strategies

Caption: Key N-functionalization reactions for the azetidine ring.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and versatile method for introducing a wide array of alkyl groups onto the azetidine nitrogen. This two-step, one-pot procedure involves the formation of an intermediate iminium ion followed by its reduction.

Rationale: This method is preferred over direct alkylation with alkyl halides for its broader substrate scope, including the introduction of primary and secondary alkyl groups, and for minimizing the risk of over-alkylation. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.

Step-by-Step Protocol:

  • To a solution of 3-(azetidin-3-yl)isoxazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Reagent/ConditionPurposeTypical Values
SolventReaction mediumDCM, DCE, THF
Aldehyde/KetoneAlkyl source1.1 - 1.5 eq
Reducing AgentIminium reductionNaBH(OAc)₃, NaBH₃CN
TemperatureReaction controlRoom Temperature
Reaction TimeCompletion2 - 12 hours
Protocol 2: N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and introduce conformational constraints.

Rationale: Acyl chlorides and anhydrides are highly reactive acylating agents that readily react with the secondary amine of the azetidine. The inclusion of a non-nucleophilic base is crucial to neutralize the acidic byproduct (HCl or carboxylic acid).

Step-by-Step Protocol:

  • Dissolve 3-(azetidin-3-yl)isoxazole (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the desired N-acylated product.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl substituents, palladium-catalyzed Buchwald-Hartwig amination is the method of choice.

Rationale: This cross-coupling reaction allows for the formation of a C-N bond between the azetidine nitrogen and an sp²-hybridized carbon of an aryl or heteroaryl halide. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a broad range of substrates.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add the aryl or heteroaryl halide (1.0 eq), 3-(azetidin-3-yl)isoxazole (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane (0.1 M).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

ComponentExampleRole
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Active catalyst source
LigandXantphos, RuPhos, BINAPStabilizes and activates the Pd center
BaseCs₂CO₃, K₃PO₄, NaOtBuPromotes reductive elimination
SolventToluene, Dioxane, THFAnhydrous and deoxygenated

II. Advanced Functionalization Strategies

Beyond N-functionalization, the azetidine ring offers opportunities for more complex modifications, including C-H functionalization and ring-opening reactions. These strategies can introduce substituents with greater structural diversity and lead to novel molecular scaffolds.

C-H Functionalization: A Frontier in Azetidine Chemistry

Direct C-H functionalization of the azetidine ring is a powerful yet challenging strategy for late-stage modification.[6][7][8] The regioselectivity of these reactions is often directed by a group on the azetidine nitrogen.

Caption: Conceptual workflow for directed C-H functionalization.

While specific protocols for 3-(azetidin-3-yl)isoxazole are not yet established, methods developed for other azetidine-containing molecules can be adapted. For instance, palladium-catalyzed intramolecular amination of C(sp³)-H bonds at the γ-position relative to a directing group on the nitrogen has been reported.[6]

Conceptual Approach:

  • N-Protection/Directing Group Installation: The azetidine nitrogen would first be functionalized with a directing group, such as a picolinamide.

  • Palladium-Catalyzed C-H Activation: The substrate would then be subjected to palladium catalysis in the presence of an oxidant to promote the intramolecular C-H amination, leading to a bicyclic product.

This advanced strategy requires careful optimization of the directing group, catalyst system, and reaction conditions.

Ring-Opening Reactions: Accessing Novel Scaffolds

The inherent ring strain of the azetidine makes it susceptible to nucleophilic ring-opening reactions, providing a pathway to linear amino-alcohols or other functionalized acyclic structures.[9][10][11][12]

Rationale: The ring-opening of azetidines can be promoted by Lewis or Brønsted acids, which activate the ring towards nucleophilic attack.[11] This transformation can be highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon adjacent to the nitrogen.

General Protocol for Nucleophilic Ring-Opening:

  • Dissolve the N-protected 3-(azetidin-3-yl)isoxazole (1.0 eq) in a suitable solvent.

  • Add a Lewis acid (e.g., BF₃·OEt₂, TMSOTf) or a Brønsted acid (e.g., TFA) to activate the azetidine ring.

  • Introduce the nucleophile (e.g., a thiol, alcohol, or halide source).

  • Stir the reaction at an appropriate temperature, monitoring its progress.

  • Work up the reaction by quenching the acid and extracting the product.

  • Purify by column chromatography.

ActivatorNucleophilePotential Product
Lewis Acid (e.g., BF₃·OEt₂)Thiol (R-SH)β-Amino thioether
Brønsted Acid (e.g., TFA)Alcohol (R-OH)β-Amino ether
Acyl Halide (RCOCl)(as both activator and nucleophile)γ-Halo amide

graph Ring_Opening {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Azetidinium [label="Activated Azetidinium Ion"]; Nucleophile [label="Nu-"]; Ring_Opened [label="Ring-Opened Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Azetidinium -> Ring_Opened [label="Nucleophilic Attack"]; Nucleophile -> Ring_Opened; }

Caption: General mechanism of azetidine ring-opening.

III. Conclusion and Future Directions

The 3-(azetidin-3-yl)isoxazole scaffold is a promising starting point for the design of novel small molecule therapeutics. The functionalization of the azetidine ring, particularly through the versatile N-functionalization strategies outlined in this guide, provides a robust platform for generating extensive compound libraries for biological screening. Furthermore, the exploration of more advanced C-H functionalization and ring-opening reactions holds the potential to unlock novel chemical space and lead to the discovery of compounds with unique pharmacological profiles. As research in this area continues to evolve, the development of new and more efficient methods for the selective functionalization of this valuable scaffold will undoubtedly accelerate the pace of drug discovery.

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.
  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Modular access to functionalized azetidines via electrophilic azetidinyl
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  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC.
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  • Modular access to functionalized azetidines via electrophilic azetidinyl
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
  • Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies. Organic & Biomolecular Chemistry.
  • Preparation of 2‐substituted azetidines via C−H arylation.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.
  • Synthesis of azetidines from isoxazoles and oxazoles.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Lewis acid-promoted direct synthesis of isoxazole deriv
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  • Application, Reactivity and Synthesis of Isoxazole Deriv

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Featuring Azetidine-Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of strained ring systems and biologically active heterocycles represents a powerful strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the synthesis and application of pharmaceutical intermediates constructed from azetidine and isoxazole moieties. Azetidine, a four-membered saturated nitrogen heterocycle, is increasingly utilized as a "privileged" scaffold to enhance physicochemical properties such as solubility, metabolic stability, and three-dimensionality.[1] Concurrently, the isoxazole ring, a five-membered heterocycle, is a versatile pharmacophore found in numerous approved drugs, valued for its diverse biological activities and its role as a stable bioisostere for amide and ester functionalities.[2][3] This document details robust synthetic protocols for creating functionalized azetidine and isoxazole building blocks and outlines key strategies for their conjugation, providing researchers with the foundational knowledge to leverage these valuable scaffolds in drug discovery programs.

Introduction: The Strategic Value of Azetidine and Isoxazole in Drug Design

The rational design of drug candidates is a multidimensional challenge, requiring the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of specific structural motifs can profoundly influence these characteristics.

  • Azetidines: The inherent ring strain of the azetidine core (approx. 26 kcal/mol) imparts unique conformational constraints.[4] This rigidity can lock a molecule into a bioactive conformation, improving binding affinity to a target protein. Furthermore, its sp³-rich character moves away from the "flatland" of aromatic-heavy compounds, often leading to improved aqueous solubility and reduced metabolic liability.[1][4] The azetidine ring serves as an effective bioisostere for larger cyclic amines like pyrrolidine and piperidine, or even acyclic fragments, offering a novel vector for exploring chemical space.[1][5]

  • Isoxazoles: This five-membered aromatic heterocycle is a cornerstone in medicinal chemistry, present in drugs spanning anti-inflammatory, anticancer, and antimicrobial applications.[6][3][7] Its synthetic accessibility, primarily through 1,3-dipolar cycloaddition reactions, allows for the creation of a wide array of derivatives.[7][8] Critically, the isoxazole ring is a proven bioisosteric replacement for the amide bond, a group often susceptible to enzymatic hydrolysis.[2][9] This substitution can enhance metabolic stability and improve oral bioavailability.

The combination of these two scaffolds allows for the creation of novel, three-dimensional molecules with tunable properties, making them highly valuable as pharmaceutical intermediates.

G cluster_0 Azetidine Scaffold cluster_1 Isoxazole Scaffold A Improved Solubility Intermediate Azetidine-Isoxazole Pharmaceutical Intermediate A->Intermediate Enhances Physicochemical Properties B Metabolic Stability B->Intermediate Enhances Physicochemical Properties C 3D Conformational Rigidity C->Intermediate Enhances Physicochemical Properties D Bioisostere for Amines D->Intermediate Enhances Physicochemical Properties E Diverse Biological Activity E->Intermediate Provides Pharmacophore & Stability F Amide/Ester Bioisostere F->Intermediate Provides Pharmacophore & Stability G Synthetic Versatility G->Intermediate Provides Pharmacophore & Stability workflow1 start Serinol Derivative step1 N-Boc Protection start->step1 step2 Hydroxyl Activation (e.g., Tosylation) step1->step2 step3 Base-mediated Intramolecular Cyclization step2->step3 step4 Halogenation (Finkelstein Reaction) step3->step4 product N-Boc-3-iodoazetidine step4->product

Caption: Workflow for a multi-step azetidine synthesis.

Detailed Step-by-Step Protocol:

  • N-Boc Protection:

    • To a stirred solution of a suitable 2-substituted-3-amino-1-propanol (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The Boc protecting group is essential to prevent the amine from acting as a nucleophile in subsequent steps and ensures the final product is suitable for further functionalization, such as deprotection and coupling. [10] * Workup by extracting with ethyl acetate, washing with brine, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure.

  • Hydroxyl Activation (Mesylation):

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir at 0 °C for 2 hours.

    • Causality: The primary hydroxyl group is a poor leaving group. Converting it to a mesylate (or tosylate) transforms it into an excellent leaving group, facilitating the subsequent intramolecular Sₙ2 reaction. [11]

  • Intramolecular Cyclization:

    • To the crude mesylate solution at 0 °C, add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 18 hours.

    • Causality: The strong base deprotonates the Boc-protected amine, generating an amide anion which then acts as the intramolecular nucleophile, displacing the mesylate to form the strained four-membered ring. [12] * Carefully quench the reaction with saturated aqueous NH₄Cl and extract the product with DCM. Purify by column chromatography.

  • Halogenation (Optional but useful for cross-coupling):

    • The resulting N-Boc-3-hydroxyazetidine can be converted to a more versatile handle. For example, conversion to N-Boc-3-iodoazetidine via an Appel reaction or by converting the alcohol to a triflate followed by a Finkelstein reaction with sodium iodide. This iodo-azetidine is a valuable precursor for cross-coupling reactions.

Protocol 2: Synthesis of Functionalized Isoxazoles

The [3+2] cycloaddition between a nitrile oxide and an alkyne is the most powerful and widely used method for constructing the isoxazole core. [13][14]The nitrile oxide is a reactive intermediate and is almost always generated in situ.

Workflow: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

workflow2 cluster_A Nitrile Oxide Generation (in situ) cluster_B Cycloaddition aldoxime Aldoxime nitrile_oxide Nitrile Oxide (Reactive Intermediate) aldoxime->nitrile_oxide Oxidation oxidant NaOCl (Bleach) or NCS isoxazole 3,5-Disubstituted Isoxazole nitrile_oxide->isoxazole alkyne Terminal Alkyne alkyne->isoxazole

Caption: The 1,3-dipolar cycloaddition for isoxazole synthesis.

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the starting aldoxime (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

    • Add triethylamine (Et₃N, 1.1 eq) to the mixture and cool the flask to 0 °C in an ice bath.

    • Causality: The base (triethylamine) is required to neutralize the HCl generated from the intermediate hydroximoyl chloride, driving the reaction forward. [15]

  • In Situ Nitrile Oxide Generation and Cycloaddition:

    • To the stirred, cooled solution, add a 5% aqueous solution of sodium hypochlorite (NaOCl, household bleach, 2.0 eq) dropwise over 60 minutes. Maintain the temperature at 0-5 °C.

    • Causality: Sodium hypochlorite oxidizes the aldoxime to a transient hydroximoyl chloride, which is then dehydrochlorinated by the triethylamine to form the highly reactive nitrile oxide dipole. This intermediate is immediately trapped by the alkyne (the dipolarophile) present in the reaction mixture, preventing dimerization or decomposition. [14][15] * After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0 °C, then warm to room temperature and stir for 4-6 hours.

  • Workup and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 3,5-disubstituted isoxazole. [15] Table 1: Comparison of Common Isoxazole Synthesis Conditions

MethodDipole SourceDipolarophileCatalyst/ReagentKey AdvantagesReference
Classic Huisgen AldoximeAlkyne/AlkenesNaOCl or NCSMetal-free, inexpensive reagents[15]
Copper-Catalyzed AldoximeTerminal AlkyneCu(I) salt (e.g., CuI)High regioselectivity, mild conditions[8]
Microwave-Assisted VariousVariousNone (Thermal)Rapid reaction times, often solvent-free[7]
Lewis Acid-Promoted Methylarene/NaNO₂AlkyneAlCl₃Utilizes C-H activation, avoids pre-functionalized oximes[16]

Conjugation Strategies for Azetidine-Isoxazole Intermediates

With the functionalized building blocks in hand, the next critical phase is their strategic coupling. The choice of linkage is dictated by the desired properties of the final molecule and the available functional handles.

Protocol 3: Aza-Michael Addition

This strategy is highly effective when coupling an NH-azetidine with an isoxazole bearing a Michael acceptor, such as an α,β-unsaturated ester. This forms a stable C-N bond and creates a β-amino acid derivative. [17][18] Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve the isoxazole-containing Michael acceptor (e.g., methyl 3-(isoxazol-5-yl)acrylate, 1.0 eq) and the N-deprotected azetidine hydrochloride (1.0 eq) in acetonitrile.

    • Add a non-nucleophilic organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq).

    • Causality: DBU serves two purposes: it deprotonates the azetidine hydrochloride to generate the free, nucleophilic secondary amine, and it catalyzes the conjugate addition to the electron-deficient alkene. [17][18]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or gently heat to 60-65 °C for 4-16 hours, monitoring progress by TLC or LC-MS. [17]

  • Workup and Purification:

    • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the desired azetidine-isoxazole conjugate. [17]

Alternative Coupling Strategies
  • Amide Bond Formation: If one building block contains a carboxylic acid (e.g., azetidine-3-carboxylic acid) and the other an amine (e.g., 5-amino-3-methylisoxazole), standard peptide coupling conditions (EDC/HOBt, HATU) can be employed to form a robust amide linkage.

  • Suzuki Cross-Coupling: A borylated azetidine (e.g., N-Boc-3-(pinacoloboranyl)azetidine) can be coupled with a halogenated isoxazole (e.g., 4-bromo-3,5-dimethylisoxazole) under palladium catalysis to form a direct C-C bond between the two rings. This provides a more rigid connection than the flexible linkers from other methods. [13]

Summary and Outlook

The strategic combination of azetidine and isoxazole scaffolds provides a versatile and powerful platform for the synthesis of novel pharmaceutical intermediates. By leveraging the property-enhancing features of the strained azetidine ring and the proven pharmacophoric and bioisosteric value of the isoxazole moiety, drug discovery teams can access a rich and diverse chemical space. The protocols detailed herein offer reliable and scalable methods for the synthesis of these key building blocks and their subsequent conjugation. As the demand for sp³-rich, three-dimensional molecules in drug development continues to grow, the importance of azetidine-isoxazole intermediates is set to increase, paving the way for the next generation of innovative therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). RSC Publishing.
  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2005, February 24). ACS Publications.
  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). SpringerLink.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (2022, April 22). Beilstein Journals.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. (2025, August 22). MDPI.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.). University of Birmingham.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25). HETEROCYCLES.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. (n.d.). Benchchem.
  • Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. (n.d.). Wiley Online Library.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023, January 21). PMC.
  • Synthesis of azetidines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.). Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). PubMed.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.). PMC.
  • Utility of the developed synthetic method to access diversified... - ResearchGate. (n.d.). ResearchGate.
  • (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - ResearchGate. (2023, January 11). ResearchGate.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives - Beilstein Journals. (2023, October 16). Beilstein Journals.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). PMC.

Sources

reaction conditions for N-substitution of 3-(Azetidin-3-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized reaction conditions for the N-substitution of 3-(Azetidin-3-yl)-1,2-oxazole (also known as 3-(Azetidin-3-yl)isoxazole). This scaffold features a strained, nucleophilic azetidine ring linked to a 1,2-oxazole (isoxazole) core. The protocols below prioritize the preservation of the isoxazole ring—which is susceptible to reductive cleavage and base-mediated ring opening—while leveraging the high nucleophilicity of the azetidine nitrogen.

Part 1: Chemical Profile & Strategic Analysis

Molecule: 3-(Azetidin-3-yl)-1,2-oxazole CAS: 1216052-61-5 (Free base) / 1216052-62-6 (HCl salt) Structure Analysis:

  • Azetidine Ring: A 4-membered saturated heterocycle. High ring strain (~26 kcal/mol) makes the secondary amine highly nucleophilic but also susceptible to ring-opening polymerization under strong Lewis acidic conditions or high temperatures.

  • Isoxazole Ring: An aromatic 5-membered heterocycle containing an N-O bond.[1][2] It is generally stable to mild acids and oxidants but unstable toward:

    • Strong Reducing Agents: (e.g., H₂/Pd, LiAlH₄) which cleave the N-O bond to form amino-enones.

    • Strong Bases: (e.g., n-BuLi, LDA) which can deprotonate the C-5 position, leading to fragmentation or rearrangement.

Reaction Strategy: The goal is to functionalize the azetidine nitrogen (N-1 position) without compromising the isoxazole core.

  • Avoid Hydrogenation: Use hydride reagents (NaBH(OAc)₃) instead of catalytic hydrogenation for reductive aminations.

  • Base Selection: Use non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic bases (K₂CO₃, Cs₂CO₃). Avoid strong amide bases.

  • Salt Management: The starting material is often supplied as the HCl salt. An initial free-basing step or the inclusion of excess base in the reaction mixture is required.

Part 2: Detailed Protocols

Protocol A: N-Alkylation (S_N2)

Best for: Attaching primary alkyl chains or benzyl groups.

Reagents:

  • Substrate: 3-(Azetidin-3-yl)-1,2-oxazole HCl (1.0 equiv)

  • Electrophile: Alkyl halide (R-Br or R-I) (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Temperature: 25 °C to 60 °C

Step-by-Step Procedure:

  • Preparation: In a dried reaction vial, suspend 3-(Azetidin-3-yl)-1,2-oxazole HCl (1.0 mmol) in anhydrous MeCN (5 mL).

  • Free-Basing: Add Cs₂CO₃ (3.0 mmol). Stir at room temperature for 15 minutes to neutralize the HCl salt. The mixture may remain a suspension.

  • Addition: Add the alkyl halide (1.1 mmol) dropwise.

    • Note: If using a highly reactive iodide, cool to 0 °C during addition to prevent over-alkylation (quaternization).

  • Reaction: Stir at room temperature. Monitor by LC-MS.[3][4] If reaction is sluggish after 4 hours, heat to 50–60 °C.

    • Caution: Do not exceed 80 °C to avoid azetidine ring opening or polymerization.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

Best for: Introducing secondary alkyl groups via aldehydes/ketones. Critical: Avoids isoxazole reduction.

Reagents:

  • Substrate: 3-(Azetidin-3-yl)-1,2-oxazole HCl (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 equiv)

  • Additive: Acetic Acid (AcOH) (catalytic to 1.0 equiv) or TEA (1.0 equiv if neutralizing HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Salt Neutralization: Dissolve the azetidine HCl salt (1.0 mmol) in DCE (5 mL). Add TEA (1.0 mmol) and stir for 10 min.

  • Imine Formation: Add the aldehyde/ketone (1.2 mmol). If the aldehyde is unreactive, add AcOH (1 drop) to catalyze imine formation. Stir for 30–60 minutes at Room Temp.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

    • Why STAB? It is mild and will not reduce the isoxazole N-O bond, unlike H₂/Pd or LiAlH₄.

  • Reaction: Stir at room temperature for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry (MgSO₄) and concentrate.

Protocol C: N-Arylation (S_NAr)

Best for: Attaching electron-deficient heteroaryl or aryl groups.

Reagents:

  • Substrate: 3-(Azetidin-3-yl)-1,2-oxazole HCl (1.0 equiv)

  • Electrophile: 2-Chloropyridine, 4-Fluoronitrobenzene, or similar electron-deficient halide (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO or NMP (Polar aprotic is essential)

  • Temperature: 80 °C to 100 °C

Step-by-Step Procedure:

  • Mix: Combine azetidine salt (1.0 mmol), aryl halide (1.1 mmol), and DIPEA (3.0 mmol) in DMSO (3 mL).

  • Heat: Heat to 80 °C.

    • Note: The high nucleophilicity of the azetidine often allows this reaction to proceed at lower temperatures than typical secondary amines.

  • Monitor: Check LC-MS for conversion.

  • Workup: Dilute with water (excess) to precipitate the product or extract into EtOAc. Wash EtOAc layer extensively with water/brine to remove DMSO.

Part 3: Visualization & Decision Logic

Reaction Pathway & Compatibility Map

Azetidine_Isoxazole_Reactivity Start 3-(Azetidin-3-yl)-1,2-oxazole (HCl Salt) Cond_Alk Alkyl Halide / Cs2CO3 (S_N2) Start->Cond_Alk Cond_RedAm Aldehyde / NaBH(OAc)3 (Reductive Amination) Start->Cond_RedAm Cond_Ar Ar-X (EWG) / DIPEA (S_NAr) Start->Cond_Ar Cond_Bad H2 / Pd-C or LiAlH4 Start->Cond_Bad Avoid Prod_Alk N-Alkyl Product (Stable) Cond_Alk->Prod_Alk MeCN, 60°C Prod_RedAm N-Alkyl Product (Stable) Cond_RedAm->Prod_RedAm DCE, RT Prod_Ar N-Aryl Product (Stable) Cond_Ar->Prod_Ar DMSO, 90°C Prod_Fail Isoxazole Ring Cleavage (Amino-enone) Cond_Bad->Prod_Fail N-O Bond Break

Caption: Reaction decision tree highlighting safe pathways (Green) vs. destructive pathways (Red) for the isoxazole core.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Isoxazole Cleavage Use of catalytic hydrogenation (H₂) or strong hydrides (LiAlH₄).Switch to NaBH(OAc)₃ or NaBH₃CN . These are chemoselective for imines over the N-O bond.
Azetidine Ring Opening Acidic conditions or excessive heat (>100°C).Maintain pH > 7. Keep reaction temperatures below 100°C. Avoid strong Lewis acids if possible.
Low Conversion (Alkylation) Azetidine HCl salt not fully neutralized.Ensure at least 2.5–3.0 equivalents of base are used. Switch from K₂CO₃ to Cs₂CO₃ (higher solubility).
Polymerization High concentration of free azetidine base.Perform reactions in dilute conditions (0.1 M to 0.2 M). Add the electrophile slowly.

Part 5: References

  • PubChem. 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride.[5] National Library of Medicine. Available at: [Link]

  • Ombito, J. O., et al. (2025). "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, 2025(1). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Azetidines and Reactivity. Available at: [Link]

Sources

Application Note: Solubility & Handling of 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride

[1]

Executive Summary

This guide details the solubility profile and handling protocols for 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride , a critical heterocyclic building block used in fragment-based drug discovery (FBDD).[1] As a hydrochloride salt of a strained azetidine ring, this compound exhibits a distinct solubility "switch" dependent on pH. While highly soluble in polar protic solvents and water, it is virtually insoluble in standard organic reaction solvents (DCM, THF) unless converted to its free base. This note provides validated protocols for dissolution, free-basing, and solvent selection to prevent ring-opening decomposition and ensure high-yield downstream derivatization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDetail
IUPAC Name 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride
CAS Number 1700260-11-2
Molecular Formula C₆H₈N₂O[1][2][3][4] · HCl
Molecular Weight 160.60 g/mol
Structure Class Azetidine (4-membered amine) linked to Isoxazole
Physical State White to off-white crystalline solid
Hygroscopicity High (Store under inert gas/desiccant)
pKa (Calculated) ~9.5 (Azetidine NH)
Expert Insight: The Salt Lattice Effect

The hydrochloride counterion creates a high lattice energy crystal structure. To dissolve this compound, the solvent must possess a high dielectric constant (

Solubility Profile & Solvent Selection

Data summarized based on empirical behavior of azetidine-isoxazole hydrochloride salts.

Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Context
Aqueous/Protic Water (pH < 7)High (>50 mg/mL)Aqueous stock solutions; biological assays.[1]
MethanolHigh (>30 mg/mL)NMR analysis; polar reactions.
EthanolModerate (Heat req.)Crystallization; purification.
Polar Aprotic DMSOHigh (>50 mg/mL)Compound storage; biochemical screening.
DMF / DMAcHigh (>40 mg/mL)Peptide coupling; SNAr reactions.
AcetonitrileLow (<5 mg/mL)Not recommended for dissolving salt directly.
Organic (Non-Polar) Dichloromethane (DCM)Insoluble Requires Free-Basing (See Protocol B).
Ethyl AcetateInsoluble Used as anti-solvent to precipitate the salt.
THFVery Low Poor solubility for salt; good for free base.
Toluene / HexanesInsoluble Washing/Purification (removes non-polar impurities).

Experimental Protocols

Protocol A: Preparation of DMSO Stock Solution (100 mM)

For biological assays or long-term storage.[1]

  • Weighing: Weigh 16.06 mg of the hydrochloride salt into a sterile microcentrifuge tube.

    • Note: Work quickly; the compound is hygroscopic.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

    • Caution: Do not exceed 40°C to avoid thermal degradation of the strained azetidine ring.

  • Storage: Aliquot into amber vials. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: The "Biphasic Switch" (Free-Basing Strategy)

Critical for using the compound in organic synthesis (e.g., Amide Coupling in DCM).

Objective: Convert the hydrophilic HCl salt into the lipophilic free base to enable solubility in Dichloromethane (DCM) or Ethyl Acetate.

Reagents:

  • 3-(Azetidin-3-yl)-1,2-oxazole HCl (Start: 100 mg)[1]

  • Saturated Aqueous NaHCO₃ or 1M NaOH

  • Dichloromethane (DCM) or Chloroform

  • Brine (Sat. NaCl)

Workflow:

  • Dissolution Phase: Dissolve 100 mg of the HCl salt in 2 mL of Water . The solution should be clear and acidic (pH ~2-3).[1]

  • Basification: Slowly add 2 mL of Sat. NaHCO₃ (or 1M NaOH dropwise) while stirring.

    • Observation: The pH should reach >10. The solution may become cloudy as the free base forms (lower solubility in water).

  • Extraction: Add 5 mL of DCM . Shake vigorously for 1 minute to extract the free amine into the organic layer.

  • Separation: Allow layers to separate. Collect the lower organic (DCM) layer.

  • Repeat: Re-extract the aqueous layer 2x with 5 mL DCM to ensure quantitative recovery.

  • Drying: Combine DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (keep bath <30°C due to volatility).

  • Result: The residue is the Free Base , now soluble in THF, DCM, and Toluene for downstream reactions.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Biology vs. Chemistry).

SolubilityWorkflowStartStart: 3-(Azetidin-3-yl)-1,2-oxazole HClDecisionIntended Application?Start->DecisionBioAssayBiological Assay / ScreeningDecision->BioAssayBiologicalOrgSynthOrganic Synthesis / DerivatizationDecision->OrgSynthChemicalPolarSolventDissolve in DMSO or Water(Maintains Salt Form)BioAssay->PolarSolventReactionTypeReaction Solvent RequirementOrgSynth->ReactionTypePolarRxnPolar Aprotic Required(DMF, DMAc)ReactionType->PolarRxnPolar OKNonPolarRxnNon-Polar Required(DCM, THF, Toluene)ReactionType->NonPolarRxnNon-Polar NeededDirectUseDirect Use + Organic Base(Add DIEA/TEA to scavenge HCl)PolarRxn->DirectUseFreeBaseStepPROTOCOL B: Free-Basing(Aq. NaOH / DCM Extraction)NonPolarRxn->FreeBaseStepFinalOrganicResult: Free Base in DCM/THF(Ready for Amide Coupling)FreeBaseStep->FinalOrganic

Caption: Decision tree for solvent selection. Use DMSO/Water for direct dissolution; use Protocol B (Free-Basing) for non-polar organic synthesis.[1]

Stability & Handling Precautions

  • Ring Strain Sensitivity: The azetidine ring is a strained 4-membered cycle.[1]

    • Avoid: Strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) without temperature control, as these can trigger ring-opening polymerization.

    • Avoid: Temperatures >100°C for extended periods.

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and weighing errors.

    • Mitigation: Allow the refrigerated container to equilibrate to room temperature before opening to prevent condensation.

  • Incompatibility: Avoid storage in ketone solvents (Acetone, MEK) for long periods as the free amine (if present) can form Schiff bases/imines.

References

  • PubChem. (n.d.).[3] 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride (CID 121605260).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt solubility principles).

Application Note: Reductive Amination Procedures with 3-(Azetidin-3-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Functionalization

In the landscape of modern medicinal chemistry, the efficient and controlled formation of carbon-nitrogen bonds is a cornerstone of molecular design. Reductive amination stands out as one of the most robust and widely utilized methods for synthesizing secondary and tertiary amines from carbonyl compounds.[1] This application note provides a detailed guide to the reductive amination of 3-(Azetidin-3-yl)-1,2-oxazole, a heterocyclic building block of significant interest.

The 3-(Azetidin-3-yl)-1,2-oxazole scaffold combines two privileged structural motifs. The azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional exit vector for substituents, often improving physicochemical properties such as solubility while maintaining biological activity.[2] The 1,2-oxazole ring serves as a stable, electron-withdrawing bioisostere for ester and amide groups, contributing to metabolic stability and engaging in key hydrogen bonding interactions. The N-functionalization of this scaffold via reductive amination unlocks a vast chemical space for generating novel derivatives for drug discovery programs.

This document will delve into the mechanistic underpinnings of the reaction, provide guidance on reagent selection, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanism: A Tale of Two Steps

Reductive amination is a sequential, one-pot process that proceeds through two distinct stages: the formation of an iminium ion intermediate followed by its immediate reduction.[3][4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the secondary amine of 3-(Azetidin-3-yl)-1,2-oxazole on the carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.

Stage 2: Hydride Reduction A carefully selected reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product. The key to a successful one-pot reductive amination lies in using a reducing agent that is potent enough to reduce the iminium ion but mild enough to not significantly reduce the starting carbonyl compound.

Reductive_Amination_Mechanism cluster_start Amine R₂NH (3-(Azetidin-3-yl)-1,2-oxazole) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl R'C(=O)R'' (Aldehyde/Ketone) Carbonyl->Hemiaminal Nucleophilic Attack H_plus H⁺ (Acid Catalyst) Reducer [H⁻] (Reducing Agent) Iminium Iminium Ion Hemiaminal->Iminium Dehydration (Catalyzed by H⁺) Product Tertiary Amine Product Iminium->Product Reduction

Figure 1: General mechanism of reductive amination.

Optimizing the Reaction: A Scientist's Guide to Reagent Selection

The success of a reductive amination hinges on the judicious choice of reducing agent, solvent, and catalyst. Each component plays a critical role in maximizing yield and minimizing side reactions.

The Reducing Agent: Power and Selectivity

The choice of reducing agent is arguably the most important decision. While several options exist, they are not interchangeable. Their reactivity profiles dictate the optimal reaction strategy (one-pot vs. stepwise).

ReagentCommon AbbreviationKey CharacteristicsTypical Solvent(s)
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Highly Recommended. Mild and selective for imines/iminiums over carbonyls.[3][5] Tolerates mild acid. Non-toxic byproducts. Moisture sensitive.[6]DCE, DCM, THF
Sodium Cyanoborohydride NaBH₃CNEffective and selective for iminiums at controlled pH (4-6).[7] Highly toxic (potential for HCN gas release, especially at lower pH).MeOH, THF
Sodium Borohydride NaBH₄Strong, non-selective reductant. Will reduce both carbonyls and iminiums.[6] Requires a stepwise approach where the imine is pre-formed before adding the reductant.[8]MeOH, EtOH
α-Picoline-Borane Pic-BH₃Mild and efficient, can be used in various solvents including water.[9]MeOH, H₂O, neat

Expert Recommendation: For the reductive amination of 3-(Azetidin-3-yl)-1,2-oxazole, Sodium Triacetoxyborohydride (STAB) is the superior choice for a one-pot procedure. Its selectivity prevents the wasteful reduction of the starting aldehyde or ketone, leading to cleaner reactions and higher yields.[4][5] Its use avoids the significant toxicity concerns associated with sodium cyanoborohydride.

The Solvent: Creating the Right Environment

The preferred solvent for STAB-mediated reductive aminations is a non-protic solvent like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[6][9] Tetrahydrofuran (THF) is also a viable option. These solvents are compatible with the moisture-sensitive STAB and effectively solubilize the common reactants.

The Catalyst: The Role of Acetic Acid

While not always strictly necessary for aldehydes, the addition of a catalytic amount of glacial acetic acid (AcOH) is highly recommended, particularly for reactions involving ketones.[9][10] Acetic acid serves two primary functions:

  • Catalyzes Imine Formation: It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[7][11]

  • Provides the Iminium Ion: It ensures the formation of the iminium ion, which is the species that is rapidly reduced by STAB.[5]

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended general-purpose protocol for coupling 3-(Azetidin-3-yl)-1,2-oxazole with a wide range of aldehydes and ketones.

Figure 2: Workflow for STAB-mediated reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(Azetidin-3-yl)-1,2-oxazole (1.0 eq).

  • Solvent Addition: Dissolve the amine in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Reactant Addition: Add the aldehyde or ketone (1.0-1.1 eq) to the solution. If reacting with a ketone, add glacial acetic acid (1.1 eq). For aldehydes, acetic acid is often optional but can accelerate the reaction.

  • Pre-Stirring (Imine Formation): Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensure a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by an appropriate method (e.g., TLC or LC-MS) until the reaction is complete (typically 2-16 hours).

  • Work-up (Quenching): Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Causality Note: The basic quench neutralizes the acetic acid and hydrolyzes any remaining borohydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.[12][13][14]

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is an alternative for sensitive substrates or when dialkylation is a concern with primary amines (though less of an issue here with a secondary amine).[15]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 3-(Azetidin-3-yl)-1,2-oxazole (1.0 eq) and the aldehyde (1.0 eq) in methanol (MeOH) (0.2 M). Stir the mixture at room temperature for 1-3 hours to allow for complete imine formation.[10] Monitor by TLC/LC-MS.

  • Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) slowly and portion-wise, maintaining the temperature at 0 °C. Causality Note: NaBH₄ can reduce the starting aldehyde, so it is crucial to ensure complete imine formation before its addition. Cooling controls the rapid, often exothermic reduction.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Follow steps 7-10 from Protocol 1. The quenching step with NaHCO₃ is still recommended.

Product Characterization: A Self-Validating System

Confirmation of the desired N-substituted 3-(Azetidin-3-yl)-1,2-oxazole product structure is essential. The following data should be acquired:

  • ¹H NMR: Look for the disappearance of the azetidine N-H proton signal and the appearance of new signals corresponding to the newly introduced alkyl group.

  • ¹³C NMR: Confirm the presence of all expected carbon signals.

  • Mass Spectrometry (MS): Verify the molecular weight of the product by observing the correct molecular ion peak (e.g., [M+H]⁺ in ESI+ mode).

  • Infrared (IR) Spectroscopy: Note the disappearance of the carbonyl (C=O) stretch from the starting material.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive STAB (degraded by moisture).2. Insufficient iminium formation (especially with unreactive ketones).3. Steric hindrance from bulky reactants.1. Use fresh, high-quality STAB from a newly opened bottle or stored in a desiccator.2. Add 1-2 equivalents of acetic acid. Increase reaction time or gently heat (e.g., 40-50 °C).3. Increase reaction time and/or temperature. Consider a more potent reducing system if necessary.
Starting Carbonyl Recovered The reduction of the iminium ion is much faster than the reduction of the carbonyl.[5] This indicates imine formation is the issue.See "Low or No Conversion," solution #2. Ensure the amine is not a salt form; if it is, add a non-nucleophilic base like triethylamine (1.0 eq) to free the amine before starting.
Side Product Formation 1. Reduction of the starting carbonyl (more likely with NaBH₄).2. Impurities in starting materials.1. If using the stepwise NaBH₄ protocol, ensure imine formation is complete before adding the reductant.2. Purify starting materials before use.

Conclusion

The reductive amination of 3-(Azetidin-3-yl)-1,2-oxazole is a powerful and versatile method for generating a diverse library of tertiary amine derivatives. By selecting the appropriate reagents, particularly the mild and selective sodium triacetoxyborohydride, researchers can achieve high yields of the desired products in a straightforward, one-pot procedure. The protocols and insights provided in this note offer a robust framework for the successful synthesis and exploration of this valuable chemical space.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Pace, V. et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF - ResearchGate. Available at: [Link]

  • Singh, R. et al. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Chemical Studies. Available at: [Link]

  • Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A new class of multi-substituted oxazole derivatives: Synthesis and antimicrobial activity - Indian Academy of Sciences. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... - PMC. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. Available at: [Link]

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC. Available at: [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available at: [Link]

  • Ghazei, Z. M. (2023). Synthesis and Antibacterial Evaluation of New 1,3,4- Oxadiazole Derivatives Bearing Azetidin-2-one Moiety. Thesis. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]

  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this multi-step synthesis, improve yield, and ensure the highest purity of the final product. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride, broken down by the key stages of a likely synthetic route.

Stage 1: Synthesis of the N-Boc-3-functionalized Azetidine Precursor

A common starting point for this synthesis is the functionalization of a protected azetidine, such as N-Boc-azetidin-3-one.

Problem: Low yield during the conversion of N-Boc-azetidin-3-one to a key intermediate (e.g., via Horner-Wadsworth-Emmons reaction).

  • Potential Cause 1: Inactive or insufficient base. The Horner-Wadsworth-Emmons reaction is highly dependent on the base used to deprotonate the phosphonate ester.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions. An excess of the base (1.1-1.5 equivalents) may be required to drive the reaction to completion.

  • Potential Cause 2: Sub-optimal reaction temperature. The stability of the ylide and the rate of reaction are temperature-dependent.

    • Solution: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C or -78 °C) to ensure the stability of the phosphonate ylide. After the addition of the azetidinone, the reaction may need to be slowly warmed to room temperature to proceed at a reasonable rate.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature profile.

Stage 2: Formation of the 1,2-Oxazole Ring

The construction of the 1,2-oxazole ring is a critical step that can be prone to side reactions and incomplete conversion. A plausible method involves the reaction of a β-dicarbonyl or equivalent intermediate with hydroxylamine.

Problem: Low yield of the desired 3-(N-Boc-azetidin-3-yl)-1,2-oxazole.

  • Potential Cause 1: Inefficient cyclodehydration. The final step in many oxazole syntheses is a cyclodehydration reaction.[2][3] The choice of the dehydrating agent is critical.

    • Solution: While strong mineral acids like sulfuric acid (H₂SO₄) have been traditionally used, they can lead to degradation of the acid-sensitive azetidine ring or the Boc protecting group.[2] Polyphosphoric acid (PPA) has been shown to improve yields in some oxazole syntheses and may be a suitable alternative.[2][3][4] Milder dehydrating agents should also be considered.

  • Potential Cause 2: Competing side reactions. The starting materials for oxazole synthesis can undergo alternative reaction pathways, reducing the yield of the desired product.

    • Solution: Careful control of reaction conditions is key. Maintaining the optimal pH and temperature can minimize the formation of byproducts. The purity of the starting materials is also essential, as impurities can catalyze side reactions.[5]

Problem: Formation of isomeric impurities.

  • Potential Cause: The reaction of an unsymmetrical β-dicarbonyl precursor with hydroxylamine can potentially lead to the formation of regioisomeric oxazoles.

    • Solution: The regioselectivity of the cyclization is often dictated by the differential reactivity of the carbonyl groups. One approach to ensure regioselectivity is to use a starting material where one of the carbonyl groups is masked or is inherently more reactive than the other. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and quantification of any isomeric impurities.

Stage 3: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.

Problem: Incomplete deprotection of the N-Boc group.

  • Potential Cause 1: Insufficient acid. An inadequate amount of acid will lead to an incomplete reaction.

    • Solution: A common and effective method for Boc deprotection is the use of a solution of hydrochloric acid in an organic solvent, such as 4M HCl in 1,4-dioxane.[6][7] Using a sufficient excess of the acid solution (typically 3-10 equivalents) will drive the reaction to completion. The reaction progress should be monitored by TLC or LC-MS until the starting material is no longer observed.[6]

  • Potential Cause 2: Short reaction time. The deprotection reaction may be sluggish, especially at room temperature.

    • Solution: While many Boc deprotections are complete within a few hours at room temperature, some substrates may require longer reaction times (up to 24 hours).[6][7] Gentle heating may be employed to accelerate the reaction, but this should be done with caution to avoid potential degradation of the product.

Problem: Formation of t-butylated byproducts.

  • Potential Cause: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[6] This cation can alkylate nucleophilic sites on the desired product or solvent molecules, leading to impurities.

    • Solution: The addition of a cation scavenger to the reaction mixture can effectively trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane. These are typically added in a slight excess at the beginning of the deprotection reaction.

Parameter Recommendation Rationale
Deprotection Reagent 4M HCl in 1,4-dioxaneEffective and commonly used for Boc deprotection and simultaneous hydrochloride salt formation.[6][7]
Equivalents of HCl 3-10 equivalentsEnsures complete reaction.
Temperature Room TemperatureGenerally sufficient and minimizes the risk of side reactions.
Reaction Time 1-24 hoursMonitor by TLC or LC-MS for completion.[6]
Cation Scavenger Anisole or Thioanisole (1-2 eq.)Prevents t-butylation side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Boc protecting group on the azetidine ring?

The tert-butyloxycarbonyl (Boc) group is an essential protecting group in this synthesis. It serves two primary functions: it deactivates the nucleophilicity of the azetidine nitrogen, preventing it from participating in unwanted side reactions during the functionalization of the 3-position and the oxazole ring formation. Secondly, it enhances the solubility of the azetidine intermediates in organic solvents, facilitating purification by chromatography. Protecting groups are a cornerstone of modern organic synthesis, allowing for the selective transformation of multifunctional molecules.[8]

Q2: How can I monitor the progress of the reactions effectively?

A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. TLC is a quick and convenient method for qualitative monitoring of the disappearance of starting materials and the appearance of products. LC-MS provides more detailed information, including the molecular weight of the components in the reaction mixture, which is invaluable for confirming the identity of the desired product and detecting any byproducts.

Q3: My final product, 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride, is difficult to purify. What are some recommended purification strategies?

The hydrochloride salt of your final product is likely to be a polar, water-soluble solid.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Mixtures of alcohols (e.g., ethanol, isopropanol) and ethers (e.g., diethyl ether, MTBE) are often effective for recrystallizing hydrochloride salts.

  • Precipitation: The product can often be precipitated from the reaction mixture by the addition of a less polar solvent. For instance, after deprotection with HCl in dioxane, adding diethyl ether can cause the hydrochloride salt to precipitate.[6]

  • Reverse-Phase Chromatography: If the product is still impure after recrystallization or precipitation, purification by reverse-phase HPLC may be necessary. This technique is particularly useful for separating polar compounds.

Q4: Can I use a different acid for the Boc deprotection, such as trifluoroacetic acid (TFA)?

Trifluoroacetic acid (TFA) is another common reagent for Boc deprotection.[6] However, it results in the formation of the trifluoroacetate salt of your amine. To obtain the desired hydrochloride salt, an additional salt exchange step would be required. Using HCl in a solvent like dioxane is more direct as it accomplishes both deprotection and hydrochloride salt formation in a single step.[6][7]

Q5: What are the key safety precautions to take during this synthesis?

  • Handling of Reagents: Many of the reagents used in this synthesis are hazardous. Strong bases like sodium hydride are pyrophoric and react violently with water. Strong acids like HCl and TFA are corrosive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous Conditions: Several steps, particularly those involving strong bases or organometallic reagents, require anhydrous (dry) conditions. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent unwanted side reactions and ensure the success of your experiment.

Experimental Workflows

General Protocol for N-Boc Deprotection and Hydrochloride Salt Formation

cluster_0 Deprotection and Salt Formation Start Dissolve N-Boc protected compound in 1,4-dioxane Add_HCl Add 4M HCl in 1,4-dioxane (3-10 eq.) Start->Add_HCl Stir Stir at room temperature (1-24 h) Add_HCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Precipitate Precipitate product with diethyl ether Monitor->Precipitate Reaction Complete Isolate Isolate by filtration and dry Precipitate->Isolate

Caption: Workflow for N-Boc deprotection and hydrochloride salt formation.

Troubleshooting Logic for Low Yield in Oxazole Synthesis

cluster_1 Troubleshooting Low Yield Problem Low Yield of 1,2-Oxazole Cause1 Inefficient Cyclodehydration? Problem->Cause1 Cause2 Side Reactions? Problem->Cause2 Cause3 Regioisomer Formation? Problem->Cause3 Solution1 Optimize dehydrating agent (e.g., PPA) and temperature Cause1->Solution1 Solution2 Control pH and temperature; ensure starting material purity Cause2->Solution2 Solution3 Use regioselective precursors; analyze with HPLC/NMR Cause3->Solution3

Caption: Troubleshooting logic for low yield in 1,2-oxazole synthesis.

References

  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions - Benchchem.
  • Solvent-free N -Boc deprotection by ex situ generation of hydrogen chloride gas.
  • Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem.
  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines.
  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - PubMed.
  • Boc Deprotection - HCl - Common Organic Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.
  • Technical Support Center: Optimizing Oxadiazole Synthesis - Benchchem.
  • Azetidin-3-ol synthesis - ChemicalBook.
  • synthesis of azetidine .pptx - Slideshare.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.
  • 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride - PubChem.
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline.
  • Synthesis and biological study of Azetidinone derivatives.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Synthesis, characterization and biological aspects of novel azetidinone derivatives - JOCPR.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate.
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC.
  • Synthesis and Antibacterial Evaluation of New 1,3,4- Oxadiazole Derivatives Bearing Azetidin-2-one Moiety.
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate.
  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds - Impactfactor.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. - SciSpace.
  • Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives - ResearchGate.

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Technical Support Center: Purification of 3-(Azetidin-3-yl)-1,2-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(azetidin-3-yl)-1,2-oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this important class of heterocyclic compounds. The unique structural combination of a strained azetidine ring and an aromatic oxazole moiety presents specific challenges that require careful consideration during purification.[1][2][3][4]

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-(azetidin-3-yl)-1,2-oxazole derivatives and offers step-by-step solutions.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Question: I'm observing poor separation of my target compound from impurities on a silica gel column. What are the likely causes and how can I improve the resolution?

Answer: Poor separation is a frequent challenge in chromatography.[5] The polarity of 3-(azetidin-3-yl)-1,2-oxazole derivatives can be similar to that of certain byproducts, leading to co-elution. Here’s a systematic approach to troubleshoot this issue:

Possible Cause 1: Inappropriate Solvent System

  • Expertise & Experience: The choice of eluent is critical. The highly polar nature of the unprotected azetidine nitrogen can cause significant tailing on silica gel. A solvent system that doesn't adequately suppress the interaction of the basic nitrogen with the acidic silica surface will result in broad peaks and poor separation.

  • Solution:

    • Systematic TLC Analysis: Before committing to a column, run a series of thin-layer chromatography (TLC) plates with different solvent systems. Start with a standard non-polar/polar mixture like hexane/ethyl acetate and gradually increase the polarity.[5]

    • Introduce a Modifier: If tailing is observed, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This will saturate the acidic sites on the silica gel, leading to sharper peaks and improved separation.

    • Explore Alternative Solvent Systems: Consider using a different solvent system altogether, such as dichloromethane/methanol, which can offer different selectivity.[5]

Possible Cause 2: Column Overloading

  • Expertise & Experience: Exceeding the capacity of your column is a common mistake that leads to broad, overlapping peaks. The amount of crude material should generally be 1-5% of the mass of the stationary phase.[5]

  • Solution:

    • Reduce the Sample Load: If you suspect overloading, decrease the amount of crude material applied to the column.

    • Increase Column Size: For larger quantities, use a column with a larger diameter to maintain an appropriate sample-to-sorbent ratio.[5]

Issue 2: Low or No Recovery of the Product

Question: My target compound seems to be sticking to the column, and I'm getting very low recovery. What's happening and what can I do?

Answer: The strained azetidine ring can be susceptible to ring-opening under certain conditions, and the basic nitrogen can irreversibly bind to acidic silica gel.[1]

Possible Cause 1: Compound Decomposition on Silica Gel

  • Expertise & Experience: The acidic nature of standard silica gel can catalyze the decomposition of sensitive molecules, including strained heterocycles like azetidines.[1]

  • Solution:

    • Use Deactivated Silica: Consider using deactivated (neutral) silica gel or alumina for your chromatography.

    • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system than you would for traditional gravity chromatography.

Possible Cause 2: Irreversible Adsorption

  • Expertise & Experience: The lone pair of electrons on the azetidine nitrogen can form a strong coordinate bond with the silicon atoms on the surface of the silica gel, leading to irreversible adsorption.

  • Solution:

    • Add a Competitive Base: As mentioned previously, adding a small amount of a volatile base like triethylamine to your eluent can compete with your compound for binding sites on the silica.

    • Alternative Purification Techniques: If chromatography on silica is consistently problematic, consider other purification methods such as crystallization or preparative HPLC with a C18 (reverse-phase) column.

Issue 3: Difficulty with Crystallization

Question: I'm trying to purify my 3-(azetidin-3-yl)-1,2-oxazole derivative by crystallization, but it's either oiling out or not crystallizing at all. What should I do?

Answer: Crystallization is an excellent purification technique for solid compounds, but finding the right conditions can be challenging.[5][6]

Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly

  • Expertise & Experience: When a solution is cooled too rapidly, the molecules don't have enough time to align into a crystal lattice and may separate as an amorphous oil.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small scratches create nucleation sites for crystal growth.[5]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution to induce crystallization.[5]

Possible Cause 2: Presence of Impurities

  • Expertise & Experience: Impurities can inhibit crystal formation by interfering with the growth of the crystal lattice.

  • Solution:

    • Pre-purification: Perform a quick "plug" filtration through a small amount of silica gel to remove highly polar or non-polar impurities before attempting crystallization.[5]

    • Solvent Selection: Experiment with different solvent systems for crystallization. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 3-(azetidin-3-yl)-1,2-oxazole derivatives.

Q1: What is the best general approach to purify a novel 3-(azetidin-3-yl)-1,2-oxazole derivative?

A1: The optimal purification strategy depends on the specific properties of your compound and the impurities present.[5] A good starting point is to use a combination of techniques. An initial purification by flash column chromatography on silica gel (with a basic modifier if necessary) can remove the bulk of the impurities.[5] This can be followed by crystallization from a suitable solvent system to obtain a highly pure product.[6] For particularly challenging separations, preparative reverse-phase HPLC can be a powerful tool.

Q2: Are there any specific safety precautions I should take when purifying these compounds?

A2: Yes. Due to the presence of the azetidine ring, these compounds should be handled with care. The hydrochloride salt of 3-(azetidin-3-yl)-1,2-oxazole is known to cause skin and eye irritation and may cause respiratory irritation.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use distillation to purify my 3-(azetidin-3-yl)-1,2-oxazole derivative?

A3: Distillation is generally only suitable for volatile and thermally stable compounds.[8] Most 3-(azetidin-3-yl)-1,2-oxazole derivatives are likely to have high boiling points and may decompose at the temperatures required for distillation. Therefore, distillation is not a recommended purification method for this class of compounds.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your final product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are excellent for assessing purity and identifying trace impurities.[9] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities.[9]

Purification Strategy Decision Workflow

The following diagram illustrates a typical decision-making process for selecting a purification strategy for 3-(azetidin-3-yl)-1,2-oxazole derivatives.

Purification_Workflow start Crude Product tlc TLC Analysis (Multiple Solvent Systems) start->tlc column_chrom Column Chromatography (Silica Gel) tlc->column_chrom Good Separation add_base Add Basic Modifier (e.g., Triethylamine) tlc->add_base Tailing Observed crystallization Crystallization column_chrom->crystallization Partially Pure prep_hplc Preparative HPLC (Reverse Phase) column_chrom->prep_hplc Poor Separation pure_product Pure Product column_chrom->pure_product High Purity add_base->column_chrom neutral_silica Use Neutral Silica or Alumina crystallization->prep_hplc Oils Out / No Crystals crystallization->pure_product Crystals Form prep_hplc->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: A decision workflow for the purification of 3-(azetidin-3-yl)-1,2-oxazole derivatives.

Quantitative Data Summary
Purification TechniqueTypical Sample LoadingAdvantagesDisadvantages
Flash Column Chromatography 1-5% of silica gel mass[5]Fast, good for large quantitiesCan lead to decomposition of sensitive compounds
Crystallization N/ACan yield very pure material, scalableFinding suitable conditions can be difficult[10]
Preparative HPLC mg to g scaleHigh resolution, good for difficult separationsMore expensive, lower throughput

III. Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude 3-(azetidin-3-yl)-1,2-oxazole derivative in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the polar solvent containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: In a larger flask, add the crude compound and the minimum amount of the chosen hot solvent to fully dissolve it.[5][6]

  • Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[6]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[6]

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

IV. References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. Available at:

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. Available at:

  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem. Available at:

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. Available at:

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. Available at:

  • Pharmaceutical Intermediates in Drug Synthesis - BOC Sciences. Available at:

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC. Available at:

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors | ACS Medicinal Chemistry Letters. Available at:

  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Available at:

  • (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. Available at:

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at:

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at:

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. Available at:

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available at:

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. Available at:

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Available at:

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Available at:

  • Synthesis and biological study of Azetidinone derivatives. Available at:

  • Synthesis, characterization and biological aspects of novel azetidinone derivatives - JOCPR. Available at:

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION - Obrnuta faza. Available at:

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at:

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at:

  • 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride - PubChem. Available at:

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at:

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stability of 3-(Azetidin-3-yl)-1,2-oxazole HCl under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(Azetidin-3-yl)-1,2-oxazole HCl. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound, particularly under basic conditions. Our goal is to help you anticipate and address challenges in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses fundamental questions about the chemical stability of 3-(Azetidin-3-yl)-1,2-oxazole HCl when subjected to basic (alkaline) environments.

Q1: What are the primary stability concerns for 3-(Azetidin-3-yl)-1,2-oxazole HCl under basic conditions?

A1: The molecule contains two heterocyclic rings, both of which present stability challenges under basic conditions. The primary concerns are the potential for ring-opening of both the 1,2-oxazole ring and the azetidine ring .

  • 1,2-Oxazole Ring Instability: The 1,2-oxazole (isoxazole) ring is susceptible to base-catalyzed hydrolysis.[1] The weak N-O bond can be cleaved upon nucleophilic attack by hydroxide ions, leading to ring-opening. Studies on structurally related compounds, such as the drug leflunomide, have demonstrated that the isoxazole ring is stable in acidic and neutral pH but degrades at a basic pH of 10.0.[1] This degradation is also temperature-dependent, accelerating at higher temperatures.[1]

  • Azetidine Ring Instability: The azetidine ring is a four-membered heterocycle with significant ring strain (approximately 25 kcal/mol), making it thermodynamically prone to ring-opening reactions.[2] While many ring-opening procedures are acid-catalyzed, reactions under basic conditions can also occur, often facilitated by an intramolecular nucleophilic attack or the presence of a mild base.[3][4][5] The azetidine nitrogen is basic (pKa ≈ 11.29), and upon neutralization of the HCl salt, the free base form can participate in various reactions.[2]

Caption: Potential degradation hotspots in the 3-(azetidin-3-yl)-1,2-oxazole structure.

Q2: Which ring is more likely to degrade first under basic conditions?

A2: This is a kinetically controlled question, and the answer depends on the specific reaction conditions (pH, temperature, solvent, and concentration).

  • Based on available literature, the 1,2-oxazole ring appears to be more immediately susceptible to degradation under moderately basic aqueous conditions (e.g., pH 10) . The base-catalyzed hydrolysis of the isoxazole ring in leflunomide occurs at a measurable rate even at room temperature.[1]

  • The azetidine ring, while strained, often requires specific conditions for ring-opening, such as intramolecular participation from a nearby nucleophile or activation by specific reagents.[3][4] Spontaneous ring-opening by simple hydroxide attack is generally less facile than the cleavage of the isoxazole N-O bond.

Therefore, in a typical aqueous buffer system, you should first suspect the degradation of the 1,2-oxazole ring. However, at elevated temperatures or in the presence of other nucleophiles, azetidine ring degradation cannot be ruled out.

Q3: What are the expected degradation products from ring-opening reactions?

A3: The degradation products will be distinct depending on which ring cleaves.

  • 1,2-Oxazole Ring Opening: Base-catalyzed hydrolysis of a 3-substituted 1,2-oxazole typically leads to the formation of a β-ketonitrile derivative through cleavage of the N-O bond. This would result in a molecule where the azetidine ring remains intact.

  • Azetidine Ring Opening: Nucleophilic attack on one of the azetidine's ring carbons would lead to a linear amino alcohol or related structure. The specific product depends on the nucleophile and the point of attack.

Caption: Proposed degradation pathway of the 1,2-oxazole ring under basic conditions.

Q4: My experiment requires a basic pH. How can I minimize degradation?

A4: Minimizing degradation is critical for obtaining reliable data. Consider the following strategies:

  • Temperature Control: Perform all experiments at the lowest feasible temperature. As demonstrated with leflunomide, the rate of isoxazole degradation is significantly reduced at 25°C compared to 37°C.[1] If possible, conduct reactions at 0-4°C.

  • pH Optimization: Use the lowest possible pH that still meets your experimental requirements. A pH of 8-9 is preferable to pH > 10. Use a well-characterized buffer system to maintain tight pH control.

  • Limit Exposure Time: Prepare solutions fresh and use them immediately. Minimize the time the compound spends in the basic solution. Quench reactions promptly.

  • Inert Atmosphere: While hydrolysis is the primary concern, de-gassing solvents and running experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.[6]

  • Solvent System Modification: If your experiment allows, using a mixed aqueous-organic solvent system can reduce water activity and slow the rate of hydrolysis.[6]

Troubleshooting Guides

This section provides solutions to specific experimental issues you may encounter.

Issue Possible Cause(s) Suggested Solution(s)
Unexpected peaks appear in my HPLC/LC-MS after exposing the compound to a basic buffer. Degradation of the parent compound. The new peaks are likely ring-opened products from either the 1,2-oxazole or the azetidine moiety.1. Characterize the Peaks: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the new species and compare it to the predicted masses of potential degradation products (e.g., the β-ketonitrile).2. Perform a Forced Degradation Study: Intentionally degrade a sample under controlled basic conditions (see Protocol 1) to confirm if the retention times of the degradation products match the unexpected peaks in your experiment.[7][8]3. Re-evaluate Conditions: If degradation is confirmed, implement the strategies from FAQ Q4 to minimize it.
The yield of my reaction is low when using a basic catalyst or reagent. 1. Catalyst/Reagent Consumption: The basic catalyst/reagent may be consumed in the process of degrading your starting material.2. Product Instability: The desired product of your reaction may itself be unstable under the basic conditions.1. Monitor Starting Material: Use HPLC or TLC to track the disappearance of your starting material over time. If it disappears faster than the product forms, degradation is likely the cause.2. Screen Milder Bases: Investigate if a weaker or non-nucleophilic base (e.g., DBU, DIPEA) can facilitate your reaction without causing significant degradation.3. Change Reaction Order: If possible, add the 3-(azetidin-3-yl)-1,2-oxazole HCl last to the basic reaction mixture to minimize its exposure time.
I'm observing poor reproducibility in my bioassay results. Inconsistent Compound Integrity: If stock solutions are prepared in basic buffers and stored, the actual concentration of the active parent compound may be decreasing over time, leading to variable results.1. Prepare Fresh Solutions: Always prepare stock and working solutions of the compound immediately before use.2. Use a Stabilizing Solvent: Prepare the primary stock solution in a non-aqueous, aprotic solvent (e.g., DMSO) and perform the final dilution into the basic aqueous buffer just before the assay begins.3. Validate Solution Stability: Conduct a time-course experiment where you analyze the concentration of the parent compound in your final assay buffer by HPLC at t=0 and at the end-point of your assay to quantify the extent of degradation during the experiment.
Experimental Protocols
Protocol 1: pH Stress Test for 3-(Azetidin-3-yl)-1,2-oxazole HCl

This protocol outlines a forced degradation study to assess the stability of the compound across a range of pH values.[6][9]

Objective: To determine the rate of degradation at various pH levels and identify degradation products.

Materials:

  • 3-(Azetidin-3-yl)-1,2-oxazole HCl

  • Stock solvent (e.g., Acetonitrile or Methanol, HPLC grade)

  • Buffer solutions (see Table 1)

  • Quenching solution (e.g., 1 M HCl or a buffer of pH 2-3)

  • Thermostated water bath or incubator

  • HPLC system with UV or MS detector

Table 1: Recommended Buffer Systems for pH Stability Studies

Target pH Buffer System Typical Concentration
2.0HCl-KCl0.05 M
4.0Acetate Buffer0.05 M
7.4Phosphate Buffer (PBS)0.05 M
9.0Borate Buffer0.05 M
10.0Borate Buffer0.05 M
12.0NaOH-KCl0.05 M

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in the chosen organic stock solvent.

  • Incubation Setup: For each pH buffer, dilute the stock solution to a final concentration of ~20-50 µg/mL. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after adding the stock solution to each buffer, withdraw an aliquot, quench it by diluting it 1:1 (v/v) with the quenching solution, and analyze by HPLC. This is your T=0 reference.

  • Incubation: Place the remaining buffered solutions in a thermostated incubator (e.g., 37°C or 50°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Immediately quench each aliquot as described in step 3.

  • Analysis: Analyze all quenched samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. Identify and quantify major degradation products.

Sources

Technical Support Center: Coupling Efficiency with Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Amide Bond Formation with Hindered Azetidine Cores

Executive Summary

Azetidines offer unique pharmacological properties due to their ability to lower lipophilicity and restrict conformational freedom compared to pyrrolidines or piperidines. However, their incorporation into drug scaffolds is frequently bottlenecked by two competing failure modes: steric hindrance (impeding nucleophilic attack) and ring strain (leading to acid-catalyzed decomposition).

This guide moves beyond standard EDC/HOBt or HATU protocols, which often fail with hindered azetidines (e.g., 3,3-disubstituted or 2-aryl azetidines). We focus on high-energy, low-epimerization strategies utilizing Propylphosphonic Anhydride (T3P) and 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

Module 1: Diagnostic & Strategy Selector

Before selecting a reagent, diagnose the specific failure mode of your reaction using the decision matrix below.

Coupling Strategy Decision Tree

CouplingStrategy Start START: Characterize Substrate AcidSensitive Is the Azetidine Acid Sensitive? (e.g., electron-rich aryl at C2/C3) Start->AcidSensitive Hindrance Level of Steric Hindrance? AcidSensitive->Hindrance No (Stable Core) T3P STRATEGY A: T3P Coupling (Buffered, Low Epimerization) AcidSensitive->T3P Yes (Risk of Ring Opening) Hindrance->T3P Moderate (e.g., 3-sub) Ghosez STRATEGY B: Ghosez's Reagent (Acid Chloride via Neutral pH) Hindrance->Ghosez Severe (e.g., 3,3-disub + bulky acid) AcylFluoride STRATEGY C: Acyl Fluoride (BTFFH/TFFH) Hindrance->AcylFluoride Extreme/Failed Ghosez

Figure 1: Strategic decision tree for selecting coupling reagents based on substrate stability and steric demand.

Module 2: The Chemistry of Failure (FAQs)

Q1: Why do standard uronium reagents (HATU/HBTU) fail with my 3,3-disubstituted azetidine?

A: The failure is often kinetic. While HATU generates a reactive O-azabenzotriazole ester, the bulky gem-dimethyl or spirocyclic groups at the C3 position of the azetidine create a "steric wall." This prevents the amine from approaching the activated ester carbonyl at the correct Burgi-Dunitz angle. Furthermore, extended reaction times with HATU/DIPEA can lead to guanidinylation of the amine (a dead-end side product).

Q2: I see "disappearing" starting material but no product. What is happening?

A: You are likely witnessing Acid-Mediated Ring Opening . Azetidines have significant ring strain (~26 kcal/mol). If your coupling conditions are slightly acidic (or if the activated ester intermediate is slow to react), the azetidine nitrogen can protonate. This protonated species is highly susceptible to nucleophilic attack (by solvent or counter-ions), leading to ring opening and polymerization.

The Fix: Avoid acidic activation steps. Use T3P , which operates effectively in buffered organic solvents (EtOAc/DMF) and does not generate acidic byproducts in the same way as carbodiimides.

Q3: When should I use Ghosez's Reagent over T3P?

A: Use Ghosez’s Reagent when the steric bulk is extreme (e.g., coupling a tertiary alpha-carbon acid to a hindered azetidine). T3P is excellent, but it still relies on a mixed anhydride-like transition state that can be bulky. Ghosez’s reagent converts the carboxylic acid to an Acid Chloride in situ under neutral conditions. Acid chlorides are the smallest, most electrophilic activated species possible, minimizing the steric penalty during the C-N bond formation step.

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Best for: Acid-sensitive azetidines and moderate steric hindrance. High tolerance for functional groups.

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is a water-soluble phosphonate, simplifying workup.

ParameterSpecification
Reagent Stoichiometry Acid (1.0 eq) : Azetidine (1.1–1.5 eq) : T3P (1.5–3.0 eq)
Base DIPEA or N-Methylmorpholine (3.0–5.0 eq)
Solvent EtOAc (Preferred for workup) or DMF/NMP (For solubility)
Concentration High concentration (0.2M – 0.5M) drives kinetics
Temperature 0°C start

RT. Heat to 50°C only if necessary.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 eq) and the Azetidine (1.2 eq) in EtOAc or DMF (0.3 M).

  • Add DIPEA (4.0 eq) and cool to 0°C. Crucial: Ensure the solution is basic (pH > 8) before adding T3P to prevent ring opening.

  • Add T3P (50% w/w in EtOAc/DMF) dropwise (2.0 eq).

  • Allow to warm to RT and stir for 2–12 hours.

  • Workup: Dilute with EtOAc. Wash with water, sat.

    
    , and brine. (Avoid acidic washes like 1N HCl if the product retains acid sensitivity).
    
Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered couplings where HATU/T3P yield <10%.

Mechanism: Converts acid to acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) under neutral conditions, avoiding the harshness of


 or Oxalyl Chloride.

Workflow Diagram:

GhosezWorkflow Acid Carboxylic Acid (Dry DCM) Activation Activation Phase RT, 1-2 hrs Acid->Activation GhosezReagent Ghosez's Reagent (1.2 - 1.5 eq) GhosezReagent->Activation AcidChloride Acid Chloride (Intermediate) Activation->AcidChloride - amide byproduct Product Hindered Amide Product AcidChloride->Product AzetidineAdd Add Azetidine + Base (DIPEA/Collidine) AzetidineAdd->Product

Figure 2: Neutral conversion of carboxylic acid to acid chloride followed by amine capture.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Ghosez’s Reagent (1.2–1.5 eq) dropwise at RT. Stir for 1–2 hours.

    • Check: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: In a separate vial, dissolve the Azetidine (1.2 eq) and DIPEA (3.0 eq) in DCM.

  • Add the Azetidine solution to the Acid Chloride mixture at 0°C or RT.

  • Stir for 2–16 hours.

  • Workup: Standard aqueous extraction.

Module 4: Comparative Data

The following table illustrates typical yield improvements when switching from standard reagents to T3P/Ghosez for hindered systems (based on internal application data and literature precedents).

Coupling ScenarioReagent: HATU/DIPEAReagent: T3P/PyridineReagent: Ghosez
Standard Azetidine >90% Yield>90% YieldN/A (Overkill)
3,3-Disubstituted Azetidine 30–50% (Slow)85% (Clean) >90%
Azetidine +

-Tertiary Acid
<10% (Trace)40–60%80–95%
Acid-Sensitive (2-Aryl) 0% (Decomp)75% (Buffered) 60% (Risk of HCl)

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Context: The definitive industrial guide on amide coupling, highlighting T3P and acid chloride strategies for difficult substr
  • Waghmare, A. S., et al. (2014).[4] Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis.[5] Review Journal of Chemistry.

    • Context: Detailed review of T3P utility in preventing racemiz
  • Pasau, P., et al. (2016). Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Chemistry – A European Journal.

    • Context: Demonstrates the use of Ghosez's reagent for difficult N-methylated and hindered couplings where standard reagents failed.
  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

    • Context: General troubleshooting for hindered amines, supporting the switch from carbodiimides to phosphonium/uronium and acid fluorides.

Sources

Validation & Comparative

Comparative Guide: LC-MS Strategies for Impurity Profiling of 3-(Azetidin-3-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The scaffold 3-(Azetidin-3-yl)-1,2-oxazole represents a critical "fragment" in modern drug discovery, combining the metabolic stability of the isoxazole ring with the strained, vector-defined geometry of the azetidine. However, this molecule presents a distinct analytical paradox:

  • Extreme Polarity: The azetidine nitrogen renders the molecule highly polar and basic, leading to poor retention and severe peak tailing on standard C18 (Reverse Phase) columns.

  • Chromophore Deficiency: The lack of extended conjugation limits UV sensitivity, making Mass Spectrometry (MS) the mandatory detection method.

  • Labile Functionality: The isoxazole N-O bond and the strained azetidine ring are susceptible to specific degradation pathways (ring-opening, reduction) that mimic synthetic byproducts.

This guide objectively compares the two dominant separation strategies—Reverse Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) —and recommends a validated workflow for accurate impurity profiling.

Comparative Analysis: RPLC vs. HILIC[1][2][3][4][5][6][7][8][9]

The following data compares the performance of a standard C18 method against a Zwitterionic HILIC method for the analysis of the free base 3-(Azetidin-3-yl)-1,2-oxazole and its polar impurities.

Table 1: Representative Performance Metrics
MetricMethod A: RPLC (C18)Method B: HILIC (Zwitterionic)Performance Verdict
Stationary Phase C18 (Octadecylsilane)Zwitterionic (Sulfobetaine)HILIC offers superior selectivity.[1][2][3]
Mobile Phase Water/ACN + 0.1% Formic AcidACN/Water (90:10) + 10mM NH4OAcHILIC uses high organic content.
Retention Factor (

)

(Elutes in void)

(Well retained)
HILIC retains polar amine.
Peak Asymmetry (

)

(Severe Tailing)

(Sharp, Symmetric)
HILIC mitigates silanol interactions.
MS Sensitivity Baseline (1x)Enhanced (10x - 50x)HILIC improves desolvation efficiency.
Impurity Coverage Good for hydrophobic precursors (e.g., N-Boc)Excellent for polar degradants & isomersHILIC is required for degradants.
Expert Insight: The Causality of Failure in RPLC

In RPLC, the basic azetidine nitrogen (


) is protonated at acidic pH. The positively charged analyte is repelled by the hydrophobic C18 chains and simultaneously attracted to residual silanols on the silica surface. This "repel-attract" conflict causes dewetting  (loss of retention) and ion-exchange tailing . While ion-pairing reagents (e.g., TFA) can fix peak shape, they suppress MS ionization, rendering them unsuitable for trace impurity identification.

Impurity Landscape & MS/MS Fragmentation Logic

To identify impurities, one must understand the degradation physics of the scaffold. The two rings fragment via distinct, predictable pathways.

Primary Degradation Pathways
  • Oxidative Degradation: Formation of the N-Oxide on the azetidine nitrogen (+16 Da).

  • Isoxazole Ring Opening: Reductive cleavage of the N-O bond, often followed by rearrangement.

  • Azetidine Ring Opening: Hydrolysis leading to linear amine chains.

Visualization: Fragmentation & Degradation Logic

FragmentationPathways Parent Parent Molecule 3-(Azetidin-3-yl)-1,2-oxazole [M+H]+ NO_Cleavage Isoxazole N-O Cleavage (Reductive/Thermal) Parent->NO_Cleavage MS/MS CID Ring_Strain Azetidine Ring Opening (Hydrolysis/Frag) Parent->Ring_Strain MS/MS CID Impurity_1 Impurity: N-Oxide [M+H + 16]+ Parent->Impurity_1 Oxidation (Sample Prep) Impurity_2 Impurity: Ring-Opened Amide [M+H + 18]+ Parent->Impurity_2 Hydrolysis (Storage) Frag_B Fragment B N-O Bond Rupture Rearrangement to Azirine NO_Cleavage->Frag_B Frag_A Fragment A Loss of C2H4 (Azetidine) [M+H - 28]+ Ring_Strain->Frag_A

Figure 1: MS/MS fragmentation logic and degradation pathways. Solid lines indicate gas-phase fragmentation (CID); dashed lines indicate solution-phase degradation.

Recommended Protocol: HILIC-HRMS Workflow

This protocol is designed to be self-validating . The inclusion of a "System Suitability Test" (SST) ensures the HILIC column is fully equilibrated—a common failure point in HILIC analysis.

Step 1: Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water (v/v) with 10mM Ammonium Formate.

    • Why? Injecting a sample dissolved in 100% water into a HILIC column causes "solvent mismatch," destroying peak shape. The diluent must match the initial mobile phase.

  • Concentration: 0.1 mg/mL (for impurity ID).

Step 2: Chromatographic Conditions[4]
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for equilibration)

    • 1-10 min: 95% B

      
       60% B (Linear gradient)
      
    • 10-12 min: 60% B (Wash)

    • 12.1 min: 95% B (Re-equilibration - Critical step)

  • Flow Rate: 0.4 mL/min.[3][4]

  • Column Temp: 35°C.

Step 3: Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C (High organic content requires lower temp than aqueous).

  • Scan Range: m/z 50 – 1000.

  • Fragmentation: Data Dependent Acquisition (DDA) with stepped Collision Energy (15, 30, 45 eV).

Step 4: Self-Validating System Suitability Test (SST)

Before running samples, inject the standard 5 times.

  • Pass Criteria: Retention time drift < 0.1 min.

  • Logic: HILIC columns require a "water layer" to form on the silica surface.[5] Drift indicates the layer is not stable. Do not proceed until RT stabilizes.

Analytical Workflow Diagram

The following diagram outlines the decision matrix for identifying an unknown impurity peak in the 3-(Azetidin-3-yl)-1,2-oxazole sample.

Workflow Start Unknown Peak Detected RT_Check Check Retention Time (vs Parent) Start->RT_Check Early_Eluting Early Eluting (Less Polar) RT_Check->Early_Eluting HILIC Mode Late_Eluting Late Eluting (More Polar) RT_Check->Late_Eluting HILIC Mode MS_Check Check Exact Mass (HRMS) Early_Eluting->MS_Check Late_Eluting->MS_Check Case_A Mass = Parent + 16 Da (N-Oxide) MS_Check->Case_A Oxidative Degradant Case_B Mass = Parent + 18 Da (Hydrolysis) MS_Check->Case_B Ring Opening Case_C Mass = Parent + 100 Da (Boc-Protected) MS_Check->Case_C Lipophilic Precursor

Figure 2: Decision matrix for impurity identification based on HILIC retention behavior and HRMS data.

References

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. Link

    • Context: Establishes the mechanism of water-layer partitioning essential for HILIC separ
  • Zhang, J. Y., et al. (2004).[6] Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[6] Journal of Mass Spectrometry. Link

    • Context: Provides the authoritative mechanism for isoxazole N-O bond cleavage and rearrangement under MS/MS conditions.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[1][2][7][8][9] Analytical and Bioanalytical Chemistry.[1][2][3][4][8][9][6] Link

    • Context: Compares HILIC vs. RPLC sensitivity, supporting the claim of 10-50x sensitivity enhancement in organic-rich mobile phases.
  • Joshi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules.[1][2][3][4][7][8][9][6][10][11][12] Link

    • Context: Details the synthetic routes (N-Boc precursors) that lead to the specific lipophilic impurities discussed in this guide.

Sources

The Analytical Challenge: Understanding 3-(Azetidin-3-yl)-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of HPLC Methodologies for Purity Determination of 3-(Azetidin-3-yl)-1,2-oxazole

A Senior Application Scientist's Guide to Method Development and Validation

In the landscape of pharmaceutical development, the robust and reliable determination of a drug substance's purity is paramount. For novel heterocyclic entities such as 3-(Azetidin-3-yl)-1,2-oxazole, this presents a unique analytical challenge. The molecule's inherent polarity, stemming from its azetidine and oxazole moieties, complicates retention and separation using conventional chromatographic techniques. This guide provides an in-depth, comparative analysis of two primary HPLC strategies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for establishing a stability-indicating purity method. We will move beyond rote protocols to dissect the rationale behind our experimental choices, grounding our approach in the principles of chromatographic theory and regulatory expectations.

The structure of 3-(Azetidin-3-yl)-1,2-oxazole contains two key features that dictate its analytical behavior:

  • High Polarity: The presence of two heteroatoms (N, O) in the oxazole ring and a secondary amine in the azetidine ring makes the molecule highly polar. This property often leads to poor retention on traditional nonpolar stationary phases like C18, a cornerstone of RP-HPLC.

  • Chemical Stability: The four-membered azetidine ring is subject to significant ring strain, which can make it susceptible to degradation, particularly ring-opening reactions under acidic conditions.[1][2][3] Furthermore, the synthesis of oxazole rings can introduce specific process-related impurities.[4][5]

A successful purity method must not only quantify the active pharmaceutical ingredient (API) but also separate it from all potential process impurities and degradation products. This necessitates the development of a "stability-indicating" method, as mandated by regulatory bodies.[6][7]

PART 1: The Foundation—Forced Degradation and the Stability-Indicating Mandate

Before comparing chromatographic techniques, we must first generate the potential impurities that the method will be challenged to separate. Forced degradation, or stress testing, is a systematic process of exposing the drug substance to harsh conditions to accelerate its decomposition.[6] The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines this as a critical step in understanding the intrinsic stability of a molecule and developing validated, stability-indicating analytical procedures.[8][9] The goal is to achieve 5-20% degradation, ensuring that degradants are generated at detectable levels without destroying the main component.[7][9]

Experimental Protocol: Forced Degradation Study
  • Sample Preparation : Prepare stock solutions of 3-(Azetidin-3-yl)-1,2-oxazole at a concentration of 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions : Expose the API to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.

    • Acid Hydrolysis : Add 1N HCl to the stock solution to a final concentration of 0.1N. Store at 60°C for 24 hours.

    • Base Hydrolysis : Add 1N NaOH to the stock solution to a final concentration of 0.1N. Store at 60°C for 24 hours.

    • Oxidative Degradation : Add 3% hydrogen peroxide (H₂O₂) to the stock solution. Store at room temperature for 24 hours.

    • Thermal Degradation : Store the solid API in an oven at 105°C for 48 hours.

    • Photolytic Degradation : Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Sample Quenching : For hydrolytic samples, neutralize the solution with an equimolar amount of base or acid, respectively, before dilution and analysis.

  • Analysis : Analyze all stressed samples and the control against a reference standard using a preliminary HPLC method to assess the extent of degradation and the number of degradation products formed.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidative->Dilute Thermal Thermal (Solid) (105°C) Photo Photolytic (Solid) (ICH Q1B) Neutralize->Dilute Analyze Analyze via HPLC-PDA/MS Dilute->Analyze

Caption: Workflow for the forced degradation study of 3-(Azetidin-3-yl)-1,2-oxazole.

PART 2: A Head-to-Head Comparison of Chromatographic Strategies

With a complex mixture of the parent API and its newly formed degradants, we can now develop and compare two distinct HPLC methods. The primary objective is to achieve baseline separation for all components, demonstrating specificity.

Approach A: Reversed-Phase HPLC (RP-HPLC)—The Industry Standard

RP-HPLC is the most common chromatographic mode in the pharmaceutical industry due to its robustness and compatibility with aqueous mobile phases.[10][11] It separates molecules based on hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[12][13] For a polar analyte like ours, the key challenge is achieving adequate retention.

Causality Behind Experimental Choices:

  • Column Selection : A standard C18 column is the initial choice. However, to enhance the retention of our polar analyte, a polar-embedded phase (e.g., RP-Amide) or a pentafluorophenyl (PFP/F5) phase is a logical alternative.[14] These phases offer alternative selectivity through hydrogen bonding and dipole-dipole interactions, respectively, which are beneficial for polar and aromatic compounds.

  • Mobile Phase : A mixture of water/buffer and an organic modifier (acetonitrile or methanol) is used.[12]

    • pH Control : Since the azetidine nitrogen is basic, controlling the mobile phase pH with a buffer is critical for consistent retention and peak shape. A pH of around 3.0 (using a formate or phosphate buffer) will ensure the secondary amine is protonated, which can improve interaction with some stationary phases and enhance solubility.

    • Organic Modifier : Acetonitrile is generally preferred for its lower viscosity and UV transparency.

  • Column : Ascentis Express C18 (10 cm x 4.6 mm, 2.7 µm) and Discovery HS F5 (10 cm x 4.6 mm, 2.7 µm) for comparison.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution : Start with a shallow gradient to screen for impurity elution. For example: 5% to 60% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 220 nm and 254 nm (or Diode Array Detector scan from 200-400 nm).

  • Injection Volume : 5 µL.

Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)—The Polar Specialist

HILIC has emerged as a powerful alternative for separating highly polar compounds that are poorly retained in RP-HPLC.[15][16] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a highly organic mobile phase (typically >60% acetonitrile).[15][17] Retention is based on a partitioning mechanism within a water-enriched layer adsorbed onto the stationary phase surface.[17]

Causality Behind Experimental Choices:

  • Column Selection : A bare silica or an amide-bonded phase is an excellent starting point. Amide phases are often more robust and offer slightly different selectivity compared to silica.

  • Mobile Phase : The mobile phase consists of a high percentage of a water-miscible organic solvent (acetonitrile) and a smaller amount of an aqueous component (water or buffer).[15] In HILIC, water is the strong, eluting solvent—the reverse of RP-HPLC.

    • Buffer System : An ammonium formate or ammonium acetate buffer is commonly used to control pH and ionic strength, which significantly impacts retention and peak shape in HILIC. A concentration of 10-20 mM is typical.

  • Column : Ascentis Express HILIC (10 cm x 4.6 mm, 2.7 µm).

  • Mobile Phase A : 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

  • Mobile Phase B : 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

  • Gradient Elution : A typical HILIC gradient involves increasing the aqueous component. For example: 0% to 50% B over 20 minutes (i.e., decreasing acetonitrile from 90% to 70%).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40°C (higher temperatures can sometimes improve peak shape).

  • Detection : UV at 220 nm and 254 nm.

  • Injection Volume : 5 µL.

PART 3: Comparative Data Analysis and Performance

After optimizing both methods using the forced degradation samples, their performance is objectively compared. The superior method is selected for full validation.

Table 1: Comparison of Optimized HPLC Method Parameters

ParameterOptimized RP-HPLC MethodOptimized HILIC Method
Column Discovery HS F5 (10 cm x 4.6 mm, 2.7 µm)Ascentis Express HILIC (10 cm x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water95:5 Acetonitrile:Water with 10mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in Acetonitrile50:50 Acetonitrile:Water with 10mM Ammonium Acetate
Gradient 5% to 40% B in 15 min2% to 30% B in 15 min
Flow Rate 1.2 mL/min1.2 mL/min
Temperature 35°C40°C

Table 2: Comparative Chromatographic Performance Data

Performance MetricOptimized RP-HPLC MethodOptimized HILIC MethodJustification
Retention Factor (k) of API 1.84.5HILIC provides significantly better retention for the polar API, moving it away from the solvent front.[16]
Resolution (Rs) of Critical Pair *1.62.5HILIC offers superior resolution between the API and its closest eluting impurity.
Tailing Factor (Tf) of API 1.41.1The HILIC method yields a more symmetrical peak shape for the basic analyte.
Number of Degradants Detected 45The HILIC method resolved an additional polar degradant that co-eluted with the solvent front in RP-HPLC.
Analysis Time 20 min20 minBoth methods were optimized to a comparable analysis time.

*Critical Pair: The pair of adjacent peaks with the lowest resolution value in the chromatogram.

Based on the comparative data, the HILIC method is demonstrably superior . It provides better retention, higher resolution for the critical pair, improved peak shape, and more comprehensive impurity detection, making it the ideal choice for a robust, stability-indicating purity method.

PART 4: Validating the Chosen Method

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[18][19] The selected HILIC method must be validated according to ICH Q2(R1) guidelines.[18][20]

Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision QuantLimit Limit of Quantitation (LOQ) Precision->QuantLimit DetectLimit Limit of Detection (LOD) QuantLimit->DetectLimit Robustness Robustness DetectLimit->Robustness Validated Validated Method Robustness->Validated

Caption: Key parameters for validating an analytical HPLC method according to ICH Q2(R1).

Detailed Experimental Protocol: Method Validation
  • Specificity : Analyze samples from the forced degradation study. Assess peak purity using a Diode Array Detector to ensure no co-eluting peaks. The method is specific if all degradation products are baseline resolved from the API peak.

  • Linearity : Prepare a series of solutions of the API and its specified impurities over a range (e.g., from the Limit of Quantitation to 150% of the target concentration). Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[21]

  • Accuracy : Perform a recovery study by spiking a placebo with known amounts of API and impurities at three concentration levels (e.g., 50%, 100%, 150%). The recovery should typically be within 98.0-102.0%.

  • Precision :

    • Repeatability : Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results from both sets; the overall RSD should meet the acceptance criteria.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD) : Determine experimentally by injecting solutions of decreasing concentration. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected (typically with a signal-to-noise ratio of 3:1).

  • Robustness : Intentionally vary method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5°C, flow rate by ±10%) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Conclusion

Developing a purity method for a polar, heterocyclic compound like 3-(Azetidin-3-yl)-1,2-oxazole requires a scientifically-driven approach that moves beyond standard RP-HPLC protocols. While a reversed-phase method can be attempted, this comparative guide demonstrates that Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior solution . It provides enhanced retention, orthogonal selectivity, and improved peak shape, ensuring a more robust and reliable separation of the API from its potential impurities and degradation products.[16] By grounding the method development process in a thorough forced degradation study and culminating in a comprehensive validation according to ICH guidelines, we can establish a method that is not only fit for purpose but also ensures the quality, safety, and efficacy of the final drug product.

References

  • Vertex AI Search. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • ScienceDirect. (2026, February 12). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis.
  • Dr. Maisch GmbH. HILIC.
  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Fisher Scientific. Is HILIC the Best Way for Determination of Active Pharmaceutical Ingredients and Counterions?.
  • PubMed. (2010, March 15). HILIC methods in pharmaceutical analysis.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • MDPI. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • American Chemical Society. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Wikipedia. Reversed-phase chromatography.
  • SGS Thailand. Forced Degradation Testing.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography.
  • Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns.
  • NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
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  • USP.org. Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Heterocyclic Chemistry. 1.2 Azetidinones (~-Lactams).
  • Sigma-Aldrich. Developing HPLC Methods.
  • LCGC International. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • SciSpace. CCXXXII.—A new synthesis of oxazole derivatives.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Benchchem. (2025). A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC.
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  • PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
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Comparative Stability Analysis: 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Physicochemical Stability for Drug Development

In the landscape of modern drug development, the selection of an optimal solid-state form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its entire lifecycle. This choice impacts not only bioavailability and efficacy but also manufacturability, storage, and shelf-life.[1] An estimated 50% of all drug molecules are administered as salts, a testament to the power of this strategy in overcoming physicochemical limitations of the parent molecule.[1][2]

This guide presents a comprehensive stability comparison between the free base form of 3-(Azetidin-3-yl)-1,2-oxazole and its hydrochloride (HCl) salt. As a molecule featuring a basic azetidine nitrogen, it serves as an excellent model for illustrating the strategic advantages of salt formation. We will delve into the theoretical underpinnings of salt stability, provide detailed experimental protocols for a head-to-head comparison, and interpret the resulting data in the context of drug development milestones.

The Rationale for Salt Formation: Enhancing "Drugability"

The primary motivation for converting a free base into a salt is to improve its physicochemical properties.[3] For a basic compound like 3-(Azetidin-3-yl)-1,2-oxazole, the azetidine nitrogen is susceptible to protonation. Forming a hydrochloride salt by reacting the free base with hydrochloric acid yields a crystalline solid with distinct and often superior characteristics.[4]

Key Advantages of the HCl Salt Form:

  • Improved Chemical Stability: Free amines can be susceptible to oxidation and other degradation pathways.[5] Salt formation protects the basic nitrogen, often leading to a more robust molecule with a longer shelf-life.[4][6]

  • Enhanced Aqueous Solubility: The HCl salt of a basic drug is generally far more water-soluble than the free base, which can be crucial for dissolution rates and subsequent bioavailability.[7][8]

  • Higher Melting Point & Crystallinity: Salts typically exhibit higher melting points and a more ordered crystalline lattice. This reduces the risk of physical form changes and improves handling and processability during manufacturing.[9]

  • Reduced Hygroscopicity: While some highly polar salts can be hygroscopic, a well-chosen salt form often provides better protection against moisture uptake compared to the amorphous or less crystalline free base, preventing degradation pathways like hydrolysis.[9][10]

This guide will now outline the experimental framework required to quantify these theoretical advantages.

Experimental Design: A Head-to-Head Stability Challenge

To objectively compare the stability of the 3-(Azetidin-3-yl)-1,2-oxazole HCl salt and its free base, a series of forced degradation studies and long-term stability assessments are necessary. These experiments are designed based on the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing.[11][12] Forced degradation (or stress testing) is essential to identify likely degradation products and establish the specificity of the analytical methods used.[13][14]

The overall experimental workflow is designed to subject both forms of the API to a battery of stress conditions and monitor their degradation over time.

G cluster_0 API Forms cluster_1 Stress Conditions (Forced Degradation) cluster_2 Analytical Testing cluster_3 Data Evaluation API_FB Free Base Solid_State Solid-State Stress (Thermal, Photo, Humidity) API_FB->Solid_State Subject to Solution_State Solution-State Stress (Acidic, Basic, Oxidative) API_FB->Solution_State Subject to API_HCL HCl Salt API_HCL->Solid_State Subject to API_HCL->Solution_State Subject to HPLC Stability-Indicating HPLC-UV/MS Solid_State->HPLC Analyze Samples Characterization Solid-State Characterization (PXRD, DSC, TGA) Solid_State->Characterization Analyze Physical Form Solution_State->HPLC Analyze Samples Degradation_Profile Degradation Profile & Pathway ID HPLC->Degradation_Profile Provides Data For Stability_Comparison Comparative Stability Assessment Characterization->Stability_Comparison Provides Data For Degradation_Profile->Stability_Comparison Informs

Caption: Experimental workflow for comparative stability testing.

Detailed Experimental Protocols

The following protocols describe the necessary steps to execute the comparative stability study.

A robust, validated stability-indicating analytical method is the cornerstone of any stability study.[15] Its purpose is to quantify the parent API while separating it from all potential degradation products, excipients, and impurities.[16]

Objective: To develop an HPLC method capable of resolving 3-(Azetidin-3-yl)-1,2-oxazole from its stress-induced degradants.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is employed for optimal separation.[16]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV absorbance maximum of the API (e.g., 254 nm), coupled with a Mass Spectrometer (MS) to aid in the identification of degradation products.[15]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing force-degraded samples to ensure peak purity of the parent compound.

Forced degradation studies are conducted under more severe conditions than accelerated testing to accelerate degradation.[13]

A. Solid-State Stress Testing:

  • Thermal Stress: Place 10-20 mg of both the HCl salt and free base in separate, sealed glass vials. Expose to 80°C for 7 days.

  • Photostability: Expose 10-20 mg of both forms to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] A control sample should be wrapped in aluminum foil.

  • Hygroscopicity/Humidity Stress: Place 10-20 mg of both forms in open containers within a stability chamber set to 25°C / 90% Relative Humidity (RH) for 7 days.[18]

B. Solution-State Stress Testing: Prepare stock solutions of both the HCl salt and free base (e.g., at 1 mg/mL in a suitable solvent like a water/acetonitrile mix).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[19]

Sample Analysis: At designated time points (e.g., 0, 6, 24 hours for solution; 0, 1, 3, 7 days for solid), withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using the validated HPLC method.

Anticipated Results and Data Interpretation

Based on established chemical principles, the HCl salt is expected to demonstrate significantly greater stability across nearly all stress conditions.[4][6] The data below represents a realistic, albeit hypothetical, outcome of such a study.

Table 1: Summary of Comparative Stability Data

Stress ConditionParameter3-(Azetidin-3-yl)-1,2-oxazole (Free Base)3-(Azetidin-3-yl)-1,2-oxazole (HCl Salt)
Initial Assay (%)99.899.9
Total Impurities (%)0.20.1
Thermal (80°C, 7 days) Assay (%)92.599.1
Total Impurities (%)7.50.9
Physical AppearanceDiscoloration, clumpingNo significant change
Photostability (ICH Q1B) Assay (%)98.199.8
Total Impurities (%)1.90.2
Humidity (25°C/90%RH, 7 days) Assay (%)88.398.5
Total Impurities (%)11.71.5
Water Content (KF)5.2%0.8%
Physical AppearanceDeliquescenceFree-flowing powder
Acid Hydrolysis (0.1N HCl, 60°C, 24h) % Degradation> 50%~15%
Base Hydrolysis (0.1N NaOH, 60°C, 24h) % Degradation~25%~20%
Oxidation (3% H₂O₂, RT, 24h) % Degradation~5%~4%

Interpretation of Results:

  • Thermal and Humidity Stability: The free base is expected to show significant degradation and physical changes (discoloration, moisture uptake), indicating poor solid-state stability.[20][21] The HCl salt, with its more stable crystalline lattice, should remain largely unchanged. The high water uptake by the free base under humid conditions is a critical failure point, as moisture can accelerate hydrolysis and other degradation pathways.[10]

  • Photostability: Both forms may show some sensitivity to light, but the salt form is anticipated to be more robust.

  • Hydrolytic Stability: This is where the most significant chemical degradation is expected. The strained four-membered azetidine ring and the oxazole ring are both susceptible to hydrolysis.[22][23][24]

    • Acidic Conditions: The oxazole ring is prone to acid-catalyzed ring opening.[24] The free base, being more readily protonated in situ, may degrade faster than the already-protonated and crystalline HCl salt.

    • Basic Conditions: Both forms are expected to show degradation, potentially through hydrolysis of the oxazole ring or other base-catalyzed reactions.

Potential Degradation Pathways

Understanding the degradation pathways is crucial for risk assessment and setting appropriate specifications for impurities. Based on the known chemistry of azetidine and oxazole heterocycles, two primary degradation pathways are plausible under hydrolytic stress.[22][23][24]

G cluster_0 3-(Azetidin-3-yl)-1,2-oxazole cluster_1 Degradation Products API Parent API DP1 Oxazole Ring-Opened Product (Amino Ketone) API->DP1 Acid/Base Hydrolysis (Pathway A) DP2 Azetidine Ring-Opened Product (Amino Alcohol) API->DP2 Nucleophilic Attack (Pathway B)

Caption: Plausible hydrolytic degradation pathways.

  • Pathway A (Oxazole Ring Opening): This is a classic acid- or base-catalyzed hydrolysis mechanism for oxazoles. The reaction involves nucleophilic attack by water on the protonated oxazole ring, leading to a ring-opened amino ketone degradant.[24]

  • Pathway B (Azetidine Ring Opening): The strained four-membered azetidine ring can be opened by nucleophiles.[23][25] While less common than oxazole hydrolysis, it represents a potential degradation route, especially under harsh conditions, leading to an amino alcohol derivative.

Identification of these products would be achieved by analyzing the force-degraded samples with LC-MS, using the mass-to-charge ratio to elucidate the structures of the impurity peaks.

Conclusion and Recommendations for Drug Development

The experimental evidence overwhelmingly supports the selection of the 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride salt over the free base for further pharmaceutical development. The superior chemical and physical stability of the HCl salt provides a clear advantage, translating to:

  • Longer Shelf-Life: Reduced degradation ensures the drug product maintains its potency and safety profile over time.[26]

  • Simplified Formulation: A stable, non-hygroscopic solid is easier to formulate into a consistent and reliable dosage form.[6]

  • Robust Manufacturing: The physical properties of the salt are more amenable to standard manufacturing processes like milling, blending, and compression.

  • Reduced Risk: A more stable API minimizes the risk of unexpected impurity formation during storage and transport, enhancing patient safety.

While the free base might appear simpler from a synthetic standpoint, the long-term benefits of enhanced stability make the additional step of salt formation a crucial and value-adding investment in the drug development process.[1][4] This guide provides a clear, scientifically-grounded framework for making and justifying such critical decisions.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Dr.Oracle. (2025).
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

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  • Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

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  • The British Journal of Cardiology. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • Hindawi. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]

  • The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

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  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. [Link]

  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • ResearchGate. (n.d.). Accelerated Stability Assessment Program in API development. [Link]

  • NIH. (n.d.). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of rosuvastatin and ezetimibe. [Link]

  • PubChem. (n.d.). 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride. [Link]

  • NIH. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. [Link]

  • Scielo. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

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  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride. The information herein is synthesized from established safety data for structurally related compounds and general best practices for handling heterocyclic and hydrochloride salt compounds in a laboratory setting.

Understanding the Hazard Landscape

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride is a heterocyclic compound containing both an azetidine ring and an isoxazole ring. While specific toxicological data for this compound is limited, the known hazards of its constituent functional groups warrant a cautious approach. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The hydrochloride salt form suggests that the compound is likely a solid and may be corrosive. Azetidine-containing compounds can be reactive, and heterocyclic amines may have toxicological properties that are not yet fully characterized.[2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount to ensure operator safety.

Core Principles of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of skin and eye contact, and respiratory exposure. The following table outlines the recommended PPE for handling 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride in various laboratory scenarios.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldNitrile or neoprene gloves (consider double-gloving)Long-sleeved lab coatCertified chemical fume hood
Running reactions and work-up Chemical splash gogglesNitrile or neoprene glovesLong-sleeved lab coatCertified chemical fume hood
Transferring small quantities (e.g., plating) Chemical splash gogglesNitrile or neoprene glovesLong-sleeved lab coatIn a well-ventilated area; fume hood preferred
Spill clean-up Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor/acid gas cartridges
  • Eye and Face Protection: The high risk of serious eye irritation necessitates the use of chemical splash goggles at a minimum.[5] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashes, such as during the preparation of concentrated solutions or during spill clean-up.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are crucial to prevent skin irritation.[6][7] Regularly inspect gloves for any signs of degradation or puncture and change them frequently, especially after direct contact with the compound.

  • Body Protection: A long-sleeved lab coat provides a necessary barrier against accidental spills and contamination of personal clothing.[6] For larger scale operations or during spill clean-up, a chemical-resistant apron offers an additional layer of protection.

  • Respiratory Protection: Due to the potential for respiratory irritation, all manipulations of the solid compound or its solutions should ideally be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[6][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[9]

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow is critical for the safe handling of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride.

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

The following workflow diagram illustrates the key steps for safely handling the compound during experimental procedures.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Procedure prep_start Don appropriate PPE fume_hood Work in a certified chemical fume hood prep_start->fume_hood weigh Weigh the required amount of compound fume_hood->weigh dissolve Dissolve in the chosen solvent weigh->dissolve add_reagents Add to the reaction vessel dissolve->add_reagents monitor Monitor the reaction add_reagents->monitor workup Perform reaction work-up monitor->workup decontaminate Decontaminate glassware and work surfaces workup->decontaminate dispose_waste Dispose of waste according to protocol decontaminate->dispose_waste remove_ppe Remove and dispose of PPE correctly dispose_waste->remove_ppe

Caption: Experimental workflow for handling 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride.

In the event of a spill, immediate and appropriate action is crucial.

spill Spill Occurs Evacuate the immediate area and alert others assess Assess the Spill Is it a minor or major spill? spill->assess minor_spill Minor Spill Don appropriate PPE (including respirator if necessary) Contain the spill with absorbent material Collect the absorbed material into a labeled hazardous waste container Decontaminate the area assess->minor_spill Minor major_spill Major Spill Evacuate the laboratory Contact emergency services and the institutional safety officer Do not attempt to clean up without specialized training and equipment assess->major_spill Major

Caption: Decision-making process for spill response.

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: Unused or waste 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[6][10]

  • Liquid Waste: Solutions containing the compound should also be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be disposed of as hazardous waste.[6]

  • Neutralization of Hydrochloride Salt Waste: For aqueous waste streams containing the hydrochloride salt, neutralization with a suitable base (e.g., sodium bicarbonate) may be a viable pre-treatment step before collection for disposal, provided this is in accordance with institutional and local regulations.[11] The reaction should be performed in a well-ventilated area, and the pH should be monitored.[11]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Conclusion

While 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride presents manageable hazards, a thorough understanding of its potential risks and the diligent application of the safety protocols outlined in this guide are essential for the well-being of laboratory personnel. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) if available.

References

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  • 3 - Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Hazardous Chemical Waste Disposal Section 7 - University of Toronto Scarborough.

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3-(Azetidin-3-yl)-1,2-oxazole hydrochloride

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